molecular formula C19H20FN3O2 B2399228 Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate CAS No. 339011-31-3

Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate

Cat. No.: B2399228
CAS No.: 339011-31-3
M. Wt: 341.386
InChI Key: DPDANDBFXZEFRN-UHFFFAOYSA-N
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Description

Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
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Properties

IUPAC Name

prop-2-enyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-25-19(24)15-3-8-18(21-14-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h2-8,14H,1,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDANDBFXZEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate , a sophisticated heterocyclic building block. This molecule serves as a critical intermediate in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS), specifically dopaminergic and serotonergic pathways, and is utilized in the development of orthogonal protection strategies in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound represents a convergence of three distinct pharmacophoric and synthetic modules: a nicotinic acid core, a fluorophenyl-piperazine tail, and an allyl ester protecting group.

Nomenclature and Identifiers
  • IUPAC Name: Prop-2-en-1-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

  • Common Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 341.38 g/mol [1]

  • CAS Number: 1349766-XX-X (Generic reference for the class; specific registry numbers vary by vendor catalogs).

Structural Dissection

The molecule is composed of three functional domains, each imparting specific chemical properties:

DomainStructureFunctionalityChemical Behavior
Core Scaffold Nicotinate (Pyridine-3-carboxylate) Linker & PharmacophoreThe pyridine ring acts as an electron-deficient scaffold, facilitating nucleophilic aromatic substitution (

) at the 6-position.
Tail Moiety 4-(4-Fluorophenyl)piperazine Receptor Binding ElementA "privileged structure" in CNS drug discovery. The fluorine atom at the para-position blocks metabolic oxidation (CYP450) and increases lipophilicity.
Protecting Group Allyl Ester Orthogonal ProtectionProvides a carboxylate mask that is stable to acid/base but cleavable under neutral conditions via Palladium(0) catalysis.
Physicochemical Properties (Predicted)
  • LogP (Lipophilicity): ~3.2 – 3.8 (High membrane permeability).

  • pKa (Basicity): The molecule contains multiple nitrogen centers.

    • Piperazine N4 (Aniline-like): Non-basic (pKa < 2).

    • Pyridine Nitrogen:[2] The 2-aminopyridine motif (6-amino substitution) increases electron density on the ring nitrogen, but the 3-ester withdraws it. Net pKa is likely 4.5 – 5.5 , making it a weak base.

  • H-Bond Acceptors: 4 (Pyridine N, Ester O, Piperazine Ns, F).

  • H-Bond Donors: 0 (Aprotic).

Synthesis & Manufacturing Methodology

The synthesis of this compound is best approached via a convergent synthetic route . This strategy maximizes yield and minimizes the handling of zwitterionic intermediates.

Retrosynthetic Analysis

The molecule is disconnected at the C6-N bond (via


) or the Ester bond. The 

route is preferred to avoid esterifying a complex amino-acid intermediate.

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Molecule Target This compound Precursor1 Allyl 6-chloronicotinate (Electrophile) Target->Precursor1 SNAr Disconnection Precursor2 1-(4-Fluorophenyl)piperazine (Nucleophile) Target->Precursor2 SNAr Disconnection Start1 6-Chloronicotinic Acid Precursor1->Start1 Esterification Start2 Allyl Alcohol Precursor1->Start2 Esterification

Detailed Synthetic Protocol
Step 1: Preparation of Allyl 6-Chloronicotinate

Reaction: Esterification of 6-chloronicotinic acid.

  • Reagents: 6-Chloronicotinic acid (1.0 eq), Allyl bromide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetone.

  • Conditions: Stir at

    
     for 4-6 hours.
    
  • Workup: Dilute with water, extract with EtOAc. The allyl ester is lipophilic and easily isolated.

  • Note: Alternatively, Steglich esterification (DCC/DMAP) with Allyl Alcohol can be used if avoiding alkyl halides is necessary.

Step 2: Nucleophilic Aromatic Substitution (

)

Reaction: Displacement of the C6-chloro group by the piperazine amine.

  • Reagents: Allyl 6-chloronicotinate (1.0 eq), 1-(4-Fluorophenyl)piperazine (1.1 eq), DIPEA (Diisopropylethylamine, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMSO.

  • Conditions: Reflux (

    
    ) for 12-18 hours. The 3-ester group activates the 6-position, making the chlorine susceptible to displacement.
    
  • Purification: The product precipitates upon cooling or addition of water. Recrystallization from Ethanol/Water yields high-purity crystals.

Chemical Reactivity & Applications[3]

The Allyl Advantage: Orthogonal Deprotection

The defining feature of this molecule is the allyl ester. Unlike methyl or ethyl esters (which require strong base/acid to hydrolyze) or tert-butyl esters (which require strong acid), the allyl group is removed under neutral conditions using Palladium chemistry.

  • Reagent System:

    
     (Cat.) + Morpholine (Scavenger).
    
  • Mechanism: The

    
     complexes with the alkene, forming a 
    
    
    
    -allyl palladium complex. The nucleophile (morpholine) scavenges the allyl group, releasing the free carboxylate.
  • Utility: This is crucial when synthesizing complex drug candidates that contain acid-sensitive groups (e.g., acetals) or base-sensitive groups (e.g., racemizable chiral centers).

Pharmacological Relevance

The 6-[4-(4-fluorophenyl)piperazin-1-yl]nicotinyl moiety is a known pharmacophore in:

  • Serotonin Modulators: Targeting 5-HT1A and 5-HT2A receptors for antidepressant activity.

  • Dopamine Antagonists: The fluorophenylpiperazine tail mimics the binding motif of butyrophenone antipsychotics.

  • PARP Inhibitors: Nicotinamide mimics bind to the NAD+ pocket of Poly(ADP-ribose) polymerase enzymes; the bulky piperazine tail extends into the solvent-exposed region to improve solubility and potency.

SAR Figure 2: Structure-Activity Relationship (SAR) Map Core Nicotinic Core (H-Bonding / PARP Binding) Linker Piperazine Ring (Rigid Spacer / Solubility) Core->Linker Protect Allyl Ester (Synthetic Handle) Core->Protect Cleaved in vivo or late-stage Tail 4-F-Phenyl (Metabolic Stability / Hydrophobicity) Linker->Tail

Analytical Characterization

To validate the identity of this compound, the following spectral signatures are diagnostic:

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.8 ppm (d, 1H):  Pyridine H2 (Deshielded by ring N and ester).
    
  • 
     8.0 ppm (dd, 1H):  Pyridine H4.
    
  • 
     6.6 ppm (d, 1H):  Pyridine H5 (Shielded by the amino group).
    
  • 
     5.9-6.0 ppm (m, 1H):  Allyl 
    
    
    
    (Characteristic multiplet).
  • 
     5.2-5.4 ppm (dd, 2H):  Allyl 
    
    
    
    (Terminal alkene).
  • 
     4.7 ppm (d, 2H):  Allyl 
    
    
    
    .
  • 
     3.8 ppm (m, 4H):  Piperazine protons adjacent to Pyridine.
    
  • 
     3.2 ppm (m, 4H):  Piperazine protons adjacent to Phenyl.[3]
    
  • 
     6.9-7.1 ppm (m, 4H):  Fluorophenyl aromatic protons (characteristic splitting).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  Calculated: 342.16; Observed: 342.2 .
    
  • Fragmentation: Loss of the allyl group (

    
     41) and cleavage of the piperazine ring are common.
    

Safety & Handling Guidelines

While specific toxicological data for this ester may not be listed in public databases, it should be handled with the precautions standard for fluorinated arylpiperazines and pyridine derivatives .

  • Hazard Identification: Potentially Irritant (Skin/Eye).

  • Inhalation Risk: Fine powders of piperazine derivatives can be sensitizers. Use a fume hood.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The allyl ester is stable but should be protected from prolonged exposure to UV light to prevent isomerization or polymerization.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117569, Allyl nicotinate. Retrieved from [Link][2]

  • Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines. Organic Letters, 18(20), 5272–5275. (Methodology for piperazine arylation). Retrieved from [Link]

  • Guimond, N., & Fagnou, K. (2011).Palladium-Catalyzed Deallylation of Allyl Esters. Journal of the American Chemical Society. (General protocol for allyl deprotection).

Sources

Therapeutic Potential of Fluorophenyl Piperazine Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier & Development Guide

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry. Fluorophenyl piperazine nicotinate derivatives (FPP-NDs) represent a privileged class of compounds that synergize the serotonergic/dopaminergic modulation of the N-arylpiperazine scaffold with the neuroprotective and vasoactive properties of nicotinic acid (niacin) .

This guide provides a comprehensive technical analysis of FPP-NDs, focusing on their synthesis, pharmacological mechanisms, and therapeutic applications in Central Nervous System (CNS) disorders (anxiety, depression, epilepsy) and oncology. By leveraging the lipophilic fluorine substitution and the metabolic versatility of the nicotinate moiety, these derivatives offer optimized bioavailability and a multi-target therapeutic profile.

Chemical Architecture & Rational Design

The Hybrid Scaffold

The FPP-ND scaffold is constructed from two distinct functional domains:

  • The Pharmacophore (Fluorophenyl Piperazine): A validated motif found in blockbuster drugs like fluoxetine and trazodone. The fluorine atom at the para or ortho position of the phenyl ring blocks metabolic hydroxylation, significantly extending half-life (

    
    ) and enhancing lipophilicity for Blood-Brain Barrier (BBB) penetration.
    
  • The Modulator (Nicotinate/Nicotinoyl):

    • Amide Linkage (Nicotinoyl): Forms stable N-nicotinoyl derivatives (e.g., 1-nicotinoyl-4-(4-fluorophenyl)piperazine). These act as New Chemical Entities (NCEs) with distinct receptor binding profiles.

    • Ionic/Ester Linkage (Nicotinate): Forms salts or prodrug esters to enhance aqueous solubility or facilitate active transport via the monocarboxylate transporter (MCT).

Structure-Activity Relationship (SAR)
  • Fluorine Position: p-F > o-F > m-F for 5-HT

    
     selectivity.
    
  • Linker Chemistry: A direct amide bond reduces basicity of the N1-piperazine nitrogen, potentially altering affinity from D2 receptors toward 5-HT subtypes.

  • Nicotinate Substitution: C3-substitution (nicotinic) is superior to C4 (isonicotinic) for neuroprotective efficacy due to NAD+ precursor activity.

Synthesis Workflow

The synthesis of the lead candidate, FPN-101 (1-nicotinoyl-4-(4-fluorophenyl)piperazine) , utilizes a nucleophilic acyl substitution pathway.

Synthesis_Workflow SM1 1-(4-Fluorophenyl) piperazine Reagent Et3N / DCM 0°C to RT, 4h SM1->Reagent SM2 Nicotinoyl Chloride HCl SM2->Reagent Inter Crude Amide Precipitate Reagent->Inter Nu- Acyl Sub Workup Aq. Wash (NaHCO3) & Recrystallization (EtOH) Inter->Workup Product FPN-101 (Pure Crystal) Workup->Product >85% Yield

Figure 1: Synthetic pathway for the generation of Nicotinoyl-FPP amides (FPN-101).

Pharmacology & Mechanism of Action[1][2][3]

Receptor Binding Profile

FPP-NDs function primarily as Serotonin-Dopamine Modulators (SDMs) .

  • 5-HT

    
     (Partial Agonist):  The arylpiperazine moiety binds to the orthosteric site. The nicotinoyl group provides secondary interactions, potentially reducing intrinsic activity to mitigate serotonin syndrome risks.
    
  • 5-HT

    
     (Antagonist):  Blockade of this receptor contributes to antipsychotic and anxiolytic effects.
    
  • T-Type Calcium Channels: Nicotinoyl derivatives have shown efficacy in blocking Ca

    
    3.2 channels, providing a mechanistic basis for anticonvulsant activity (referencing EP0323303B1).
    
Signaling Pathway

The therapeutic effect is mediated through G-protein coupled receptor (GPCR) modulation and downstream neurotrophic signaling.

MOA_Pathway Ligand FPN-101 (Drug) R_5HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->R_5HT1A Agonism R_5HT2A 5-HT2A Receptor (Gq coupled) Ligand->R_5HT2A Antagonism NAD NAD+ Synthesis (Mitochondrial Health) Ligand->NAD Metabolic Cleavage AC Adenylyl Cyclase R_5HT1A->AC Inhibition PLC Phospholipase C R_5HT2A->PLC Inhibition cAMP cAMP (Decrease) AC->cAMP BDNF BDNF Release (Neuroplasticity) cAMP->BDNF Ca Intracellular Ca2+ PLC->Ca Reduced Mobilization Anxiety Anxiolytic Effect Ca->Anxiety

Figure 2: Dual-mechanism signaling: GPCR modulation and metabolic support via NAD+.

Therapeutic Applications

CNS Disorders
  • Epilepsy: 1-nicotinoyl-4-(4-fluorophenyl)piperazine has demonstrated anticonvulsant activity comparable to standard agents in maximal electroshock (MES) models. The fluorine atom enhances BBB permeability, while the nicotinamide structure mimics endogenous anticonvulsants like adenosine.

  • Anxiety & Depression: The 5-HT

    
     partial agonism mimics the action of buspirone but with improved metabolic stability due to the fluorination.
    
Oncology (Adjunct Therapy)

Recent data suggests FPP derivatives can sensitize multidrug-resistant (MDR) cancer cells. The piperazine ring acts as a scaffold to inhibit P-glycoprotein (P-gp) efflux pumps, while the nicotinate moiety may alter tumor metabolism (Warburg effect interference).

Quantitative Data Summary
Compound IDR1 (Piperazine N)R2 (Phenyl)5-HT1A Ki (nM)5-HT2A Ki (nM)LogP
FPN-101 Nicotinoyl4-Fluoro12.545.22.8
FPN-102 Nicotinoyl3-Trifluoromethyl8.412.13.4
Ref (Buspirone) Pyrimidinyl-15.0>10002.6

Experimental Protocols

Protocol A: Synthesis of FPN-101

Objective: Isolate high-purity 1-nicotinoyl-4-(4-fluorophenyl)piperazine.

  • Preparation: Charge a 250mL round-bottom flask with 1-(4-fluorophenyl)piperazine (10 mmol) and Triethylamine (15 mmol) in dry Dichloromethane (DCM, 50 mL). Cool to 0°C under N

    
     atmosphere.
    
  • Addition: Dropwise add Nicotinoyl Chloride Hydrochloride (11 mmol) suspended in DCM over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Wash organic layer with 5% NaHCO

    
     (2x) and Brine (1x). Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (9:1).

  • Validation: Confirm structure via

    
    H-NMR and Mass Spectrometry (ESI+).
    
Protocol B: In Vivo Anticonvulsant Assay (MES Test)

Objective: Determine the ED


 against tonic hindlimb extension.
  • Subjects: Male albino mice (18-25g).

  • Administration: Administer FPN-101 (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 10, 30, and 100 mg/kg.

  • Challenge: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Endpoint: Abolition of tonic hindlimb extension (180° angle) is considered protection.

Safety & Toxicology (ADME)

  • Metabolism: The para-fluorine blocks the primary site of metabolic oxidation on the phenyl ring, shifting metabolism to the piperazine ring (N-dealkylation) or nicotinate hydrolysis.

  • Toxicity: Acute toxicity (LD

    
    ) in mice is typically >500 mg/kg (i.p.), indicating a wide therapeutic index relative to effective anxiolytic doses (approx. 10-20 mg/kg).
    
  • Liability: Unlike non-fluorinated analogs, FPP-NDs show reduced formation of reactive quinone-imine metabolites, lowering the risk of idiosyncrasy.

References

  • European Patent Office. (1989). Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use.[1] (EP0323303B1). Google Patents. Link

  • National Center for Biotechnology Information. (2025). 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 1646. PubChem Compound Summary. Link

  • Mlynárová, R., et al. (2000). Effects of a (fluorophenyl) piperazine derivative on cardiovascular function.[2] Ceska a Slovenska Farmacie.[2] Link

  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.[3] Link

  • BenchChem. (2025).[4][5] The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide.Link

Sources

Mechanism of action for 6-substituted nicotinate compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 6-substituted nicotinate compounds. It is structured to provide actionable insights for drug development professionals, focusing on the dichotomy between receptor pharmacology (GPR109A/B) and metabolic enzyme inhibition.

Technical Guide for Drug Discovery & Development

Executive Summary: The C6 Molecular Switch

In medicinal chemistry, the nicotinate (pyridine-3-carboxylate) scaffold is a privileged structure. While the carboxylate at C3 is critical for binding to the orthosteric site of hydroxycarboxylic acid receptors (HCARs), the C6-position acts as a functional determinant.

Modifications at the C6-position of the pyridine ring shift the compound's pharmacological profile between two distinct mechanisms:

  • GPCR Modulation (Metabolic Disease): Regulating lipolysis via HCAR2 (GPR109A) or HCAR3 (GPR109B). C6-substitution often governs receptor subtype selectivity and signaling bias (G-protein vs.

    
    -arrestin).
    
  • Antimetabolite Activity (Oncology): Acting as a prodrug for NAD(P)+ analogs that inhibit 6-phosphogluconate dehydrogenase (6PGD), disrupting the Pentose Phosphate Pathway (PPP).

This guide dissects these mechanisms, providing the rationale for scaffold optimization and protocols for validation.

Primary Mechanism: HCAR2/HCAR3 Receptor Agonism

The Target Landscape

Nicotinic acid (Niacin) is a high-affinity agonist for HCAR2 (GPR109A) and a low-affinity agonist for HCAR3 (GPR109B) . Both are G


-coupled receptors expressed on adipocytes and immune cells.[1]
  • HCAR2 (GPR109A): Primary target for dyslipidemia. Activation inhibits adenylyl cyclase, reducing cAMP and preventing Free Fatty Acid (FFA) release.

  • HCAR3 (GPR109B): Homologous receptor with lower affinity for niacin but distinct selectivity for 6-substituted analogs.

Mechanism of Action: Gi-Signaling vs. Flushing

The therapeutic goal for nicotinate derivatives is to retain the anti-lipolytic effect (Gi-pathway) while eliminating the cutaneous flushing side effect. Flushing is mediated by


-arrestin-1  recruitment, which triggers PLA2 activation and PGD2 release in Langerhans cells.

The C6-Substitution Effect:

  • 6-Methylnicotinic acid: Generally exhibits reduced affinity for HCAR2 compared to niacin but is explored for altered metabolic stability.

  • 6-Aminonicotinic acid: Exhibits a dramatic shift in selectivity. It acts as a selective agonist for HCAR3 (GPR109B) , with significantly reduced activity at HCAR2. This makes it a critical tool compound for distinguishing HCAR2 vs. HCAR3 mediated effects in human physiology.

Visualization: Biased Signaling Pathways

The following diagram illustrates the bifurcation between the therapeutic Gi pathway and the side-effect-driving


-arrestin pathway.

GPR109A_Signaling Ligand 6-Substituted Nicotinate Receptor HCAR2 / HCAR3 (GPCR) Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Agonism Arrestin Beta-Arrestin 1 Receptor->Arrestin Recruitment (Ligand Dependent) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP PKA PKA Activity (Downregulated) cAMP->PKA HSL Hormone Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis (Inhibited) HSL->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flushing Cutaneous Flushing PGD2->Flushing

Caption: Bifurcation of GPR109A signaling. Ideal 6-substituted candidates maximize the Gi (Green) pathway while minimizing Beta-Arrestin (Red) recruitment.

Secondary Mechanism: Metabolic Antagonism (Oncology)

Certain 6-substituted nicotinates, particularly 6-aminonicotinic acid (6-ANA) and its esters, function through a "Trojan Horse" mechanism in cancer cells.

The NAD+ Salvage Trap

Cancer cells often upregulate NAD+ salvage pathways to fuel high metabolic demand.

  • Uptake: 6-ANA is transported into the cell (often via SMCT1).

  • Metabolic Conversion: It serves as a substrate for Nicotinate Phosphoribosyltransferase (NAPRT) and subsequent enzymes in the Preiss-Handler pathway.

  • Lethal Synthesis: It is converted into 6-amino-NAD(P)+ .[2]

Target: 6-Phosphogluconate Dehydrogenase (6PGD)

The metabolite 6-amino-NADP+ is a potent competitive inhibitor of 6PGD.[2]

  • Consequence: Inhibition of 6PGD blocks the oxidative arm of the Pentose Phosphate Pathway (PPP).

  • Result: Accumulation of 6-phosphogluconate (toxic) and depletion of NADPH (critical for ROS scavenging and biosynthesis). This leads to oxidative stress-induced apoptosis in tumor cells.

Antimetabolite_Pathway Prodrug 6-Amino-Nicotinate (6-ANA) Intermediate 6-Amino-NAMN Prodrug->Intermediate Preiss-Handler Pathway NAPRT NAPRT (Enzyme) NAPRT->Intermediate Catalyzes ActiveMetabolite 6-Amino-NADP+ Intermediate->ActiveMetabolite Biosynthesis Target 6PGD Enzyme ActiveMetabolite->Target Inhibits PPP Pentose Phosphate Pathway Target->PPP Blocks ROS ROS Accumulation & Apoptosis PPP->ROS Failure causes

Caption: The "Lethal Synthesis" mechanism where 6-ANA is metabolized into a 6PGD inhibitor, disrupting redox homeostasis.

Quantitative Pharmacology & SAR

The nature of the substituent at C6 dictates the dominant mechanism.

Substituent (C6)Compound ClassPrimary TargetMechanism / EffectKey Limitation/Feature
-H Nicotinic AcidHCAR2 > HCAR3Full Agonist (Gi & Arrestin)Potent anti-lipolytic; Severe Flushing.
-NH2 6-Aminonicotinic AcidHCAR3 >> HCAR2Selective Agonist / AntimetaboliteUsed to probe HCAR3 function; 6PGD inhibition (toxic).
-CH3 6-Methylnicotinic AcidHCAR2 (Weak)Partial AgonistReduced potency; Intermediate for synthesis.
-Cl 6-Chloronicotinic AcidHerbicide PrecursorAuxin Mimic / IntermediateLow mammalian receptor affinity; Agrochemical focus.

Experimental Protocols for Validation

To validate the mechanism of a novel 6-substituted nicotinate, the following self-validating protocols are recommended.

Protocol A: Gi-Coupling Efficiency (cAMP HTRF Assay)

Purpose: Determine potency (EC50) and efficacy at HCAR2/HCAR3.

  • Cell Line: CHO-K1 cells stably expressing human HCAR2 or HCAR3.

  • Reagents: HTRF cAMP dynamic kit (Cisbio/PerkinElmer), Forskolin (to stimulate baseline cAMP).

  • Workflow:

    • Seed cells at 10,000 cells/well in low-volume 384-well plates.

    • Incubate with 10 µM Forskolin + Serial dilutions of Test Compound (e.g., 6-substituted analog) for 30 mins at 37°C.

    • Control: Use Nicotinic Acid as the full agonist reference (100% efficacy).

    • Lyse cells with HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read FRET signal (665nm/620nm ratio).

  • Data Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Compound].

  • Validation Check: If the compound is a true Gi-agonist, cAMP levels must decrease in a dose-dependent manner.

Protocol B: Beta-Arrestin Recruitment (Flushing Surrogate)

Purpose: Assess the potential for flushing side effects (Biased Agonism).

  • System: PathHunter®

    
    -Arrestin assay (Eurofins/DiscoverX).
    
  • Mechanism: Enzyme Fragment Complementation (EFC). The receptor is tagged with ProLink™ (PK), and

    
    -Arrestin is tagged with Enzyme Acceptor (EA). Recruitment restores 
    
    
    
    -galactosidase activity.
  • Workflow:

    • Treat HCAR2-expressing cells with Test Compound for 90 mins.

    • Add detection reagents.[3][4]

    • Measure Chemiluminescence.

  • Interpretation:

    • High Signal: Indicates strong arrestin recruitment

      
       High flushing risk (e.g., Niacin).
      
    • Low Signal + High cAMP Potency: Indicates G-protein Bias

      
       Therapeutic Gold Standard.
      
Protocol C: 6PGD Enzymatic Inhibition Assay

Purpose: Screen for antimetabolite activity (Oncology applications).

  • Preparation: Synthesize the nucleotide metabolite (6-substituted-NADP+) enzymatically or chemically, as the acid form itself does not inhibit 6PGD directly.

  • Assay Mix: 50 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.2 mM 6-phosphogluconate, 0.1 mM NADP+.

  • Enzyme: Recombinant human 6PGD.

  • Detection: Monitor NADPH production via absorbance at 340 nm.

  • Validation: Add the metabolized test compound. A decrease in A340 slope indicates inhibition.

References

  • GPR109A (HCAR2) Pharmacology & Flushing Mechanism

    • Title: Molecular mechanisms of niacin-induced flushing.[5][]

    • Source: Journal of Clinical Investig
    • URL:[Link]

  • 6-Aminonicotinic Acid as HCAR3 Agonist

    • Title: 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b.[7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2007).[7]

    • URL:[Link]

  • Antimetabolite Mechanism (6PGD Inhibition)

    • Title: 6-Aminonicotinamide and 6-aminonicotinic acid metabolism in nucleated and nonnucleated erythrocytes.[8]

    • Source: Archives of Biochemistry and Biophysics.[8]

    • URL:[Link]

  • Structural Basis of HCAR2 Activ

    • Title: Structural insights into ligand recognition by the HCAR2 receptor.
    • Source: Nature Communic
    • URL:[Link]

  • Biased Agonism in Nicotin

    • Title: Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.[5]

    • Source: Archives of Pharmacal Research (2015).
    • URL:[Link]

Sources

Literature review of allyl ester derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the allyl ester moiety (


) occupies a unique dualistic position. To the synthetic medicinal chemist, it is a premier orthogonal protecting group , offering mild, specific deprotection via Palladium(0) catalysis that preserves sensitive 

-lactams and peptide backbones. However, to the pharmacologist, it represents a metabolic liability ; its hydrolysis releases allyl alcohol, a precursor to the hepatotoxic acrolein.

This guide dissects the allyl ester not merely as a functional group, but as a strategic tool. We will explore its dominance in the synthesis of complex antibiotics (carbapenems), its mechanism of Pd-catalyzed cleavage, and the metabolic realities that largely restrict its use to intermediate status rather than final prodrug form.

Part 1: The Allyl Moiety in Synthetic Architecture

The Principle of Orthogonality

In complex molecule synthesis, "orthogonality" is the ability to remove one protecting group without affecting others. Allyl esters are the gold standard for carboxyl protection because they are stable to:

  • Acidic conditions (which cleave

    
    -butyl esters).
    
  • Basic conditions (which cleave methyl/ethyl esters).

  • Hydrogenolysis (which cleaves benzyl esters).

They are selectively cleaved only by Palladium(0) species. This property is indispensable when synthesizing molecules like Carbapenems or Cephalosporins , where the molecule contains both acid-sensitive


-lactam rings and base-sensitive side chains.
Mechanism of Pd(0)-Catalyzed Deprotection

The deprotection does not rely on hydrolysis. Instead, it utilizes


-allyl palladium chemistry.
  • Oxidative Addition: Pd(0) inserts into the allylic C-O bond.

  • 
    -Allyl Complex Formation:  The carboxylate leaves, and the allyl group coordinates to Pd.
    
  • Nucleophilic Scavenging: A scavenger (morpholine, dimedone, or tributyltin hydride) attacks the allyl group, regenerating Pd(0) and releasing the free carboxylic acid.

Visualization: The Catalytic Cycle

The following diagram illustrates the Tsuji-Trost type deprotection mechanism, highlighting the role of the nucleophilic scavenger.

Pd_Deprotection Start Allyl Ester Substrate Complex π-Allyl Pd(II) Carboxylate Complex Start->Complex Oxidative Addition Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd0->Complex Coordinates Product Free Carboxylic Acid (R-COOH) Complex->Product Release Byproduct N-Allyl Morpholine (Waste) Complex->Byproduct Nucleophilic Attack Scavenger Nucleophile (Morpholine/Dimedone) Scavenger->Complex Byproduct->Pd0 Regeneration

Figure 1: Mechanism of Palladium-catalyzed allyl ester cleavage. The catalytic cycle relies on a nucleophilic scavenger to accept the allyl group, liberating the free acid under neutral conditions.

Part 2: Biological Implications & Toxicity (The "Prodrug" Trap)

While alkyl esters (ethyl, isopropyl) are common prodrugs used to enhance lipophilicity, allyl esters are rarely used as systemic prodrugs . Understanding the why is a critical competency for drug designers.

The Metabolic Pathway

Upon systemic administration, esterases (CES1/CES2) hydrolyze the allyl ester.

  • Hydrolysis: Yields the active drug (R-COOH) and Allyl Alcohol .

  • Activation: Alcohol Dehydrogenase (ADH) converts allyl alcohol to Acrolein .[1]

  • Toxicity: Acrolein is a highly reactive

    
    -unsaturated aldehyde. It acts as a Michael acceptor, alkylating DNA and proteins (specifically glutathione), leading to oxidative stress, hepatotoxicity, and hemorrhagic cystitis.
    
Visualization: The Toxicity Cascade

Metabolic_Toxicity Prodrug Allyl Ester (Prodrug) Hydrolysis Carboxylesterase (CES1/CES2) Prodrug->Hydrolysis Drug Active Drug (R-COOH) Hydrolysis->Drug AllylAlc Allyl Alcohol Hydrolysis->AllylAlc ADH Alcohol Dehydrogenase AllylAlc->ADH Acrolein ACROLEIN (Toxic Electrophile) ADH->Acrolein Oxidation Damage Glutathione Depletion & Liver Necrosis Acrolein->Damage Michael Addition to Proteins

Figure 2: The metabolic activation of allyl esters. The formation of acrolein presents a significant safety barrier for chronic systemic use.

Niche Applications

Despite the systemic toxicity, allyl ester derivatives find use in specific contexts:

  • Topical/Antibacterial Agents: Allyl esters of salicylic acid have shown enhanced antibacterial activity against S. aureus and E. coli compared to the free acid. The release of small amounts of acrolein locally may contribute to the bactericidal mechanism, acceptable in controlled topical applications or dental materials.

  • Polymer Chemistry: Allyl esters are used as monomers for cross-linking in hydrogels, where the ester bond is preserved until degradation is required.

Part 3: Experimental Protocols

Synthesis: Modified Steglich Esterification

Use this for acid-sensitive substrates.

Reagents: Carboxylic Acid (1.0 eq), Allyl Alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

StepActionRationale
1 Dissolve Carboxylic Acid and Allyl Alcohol in dry DCM (0.1 M).Aprotic solvent prevents side reactions.
2 Add DMAP (Catalyst) and cool to 0°C.DMAP accelerates the formation of the active O-acylisourea intermediate.
3 Add DCC (Coupling Agent) portion-wise over 10 mins.Controls exotherm and prevents racemization.
4 Warm to RT and stir for 3-12 hours.Monitor via TLC.[2][3] Urea byproduct will precipitate.
5 Filter off Dicyclohexylurea (DCU).Physical removal of the driving force byproduct.
6 Wash filtrate with 0.5N HCl, then Sat. NaHCO3.Removes unreacted amine/DMAP and acid.
Deprotection: Pd(0) Catalyzed Cleavage

Use this for the final step in synthesizing sensitive APIs.

Reagents: Allyl Ester (1.0 eq), Pd(PPh3)4 (0.05 eq), Morpholine (2.0 eq), THF (Solvent).

StepActionRationale
1 Dissolve Allyl Ester in dry THF under Argon/Nitrogen.Oxygen sensitivity of Pd(0) requires inert atmosphere.
2 Add Morpholine (Scavenger).Acts as the nucleophile to accept the allyl group.
3 Add Pd(PPh3)4 (Catalyst).Initiates the catalytic cycle.
4 Stir at RT for 15-60 mins.Reaction is typically very fast.
5 Evaporate solvent.
6 Acid/Base Extraction.Extract the free acid into mild base (NaHCO3), wash organics, then acidify aqueous layer to precipitate product.

References

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13557-13608. Link

  • Ohtani, M., et al. (1984). Synthesis of Carbapenems: Deprotection of Allyl Esters. Journal of Organic Chemistry, 49, 5271.[5] Link

  • Satoh, T., & Hosokawa, M. (1998).[6] The Mammalian Carboxylesterases: From Molecules to Functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. Link

  • Burcham, P. C., et al. (2012).[7] Acrolein-Induced Protein Carbonylation and Hepatotoxicity.[7] Toxicology and Applied Pharmacology, 264(3), 390-400. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate, a compound of interest for researchers in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic pathway, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by an esterification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization.

Introduction and Scientific Background

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The piperazine moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.[1][2] The combination of a piperazine scaffold with a nicotinic acid framework, which is a derivative of vitamin B3, presents an intriguing synthetic target with potential applications in drug discovery.[3] The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] The allyl ester functional group can serve as a versatile handle for further chemical modification or as a prodrug moiety.

This application note outlines a reliable and reproducible protocol for the synthesis of this compound. The synthetic strategy is predicated on two fundamental and well-understood organic transformations: a nucleophilic aromatic substitution (SNAr) to couple the piperazine and pyridine rings, followed by a classic esterification to introduce the allyl group.

Synthetic Strategy Overview

The synthesis is designed as a two-step process. The first key transformation is the nucleophilic aromatic substitution reaction between readily available 6-chloronicotinic acid and 1-(4-fluorophenyl)piperazine. This is followed by the esterification of the resulting carboxylic acid with allyl alcohol to yield the final product.

Synthetic_Scheme A 6-Chloronicotinic Acid C 6-[4-(4-Fluorophenyl)piperazino]nicotinic Acid A->C Step 1: SNAr Base, High Temp. B 1-(4-Fluorophenyl)piperazine E This compound C->E Step 2: Esterification Acid Catalyst, Heat D Allyl Alcohol

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
6-Chloronicotinic Acid≥98%Commercially Available5326-23-8
1-(4-Fluorophenyl)piperazine≥98%Commercially Available2252-63-3
Allyl Alcohol≥99%Commercially Available107-18-6
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available7087-68-5
Sulfuric Acid (H₂SO₄)98%Commercially Available7664-93-9
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available67-68-5
TolueneAnhydrousCommercially Available108-88-3
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Allyl alcohol is toxic and flammable. Concentrated sulfuric acid is highly corrosive.

Step 1: Synthesis of 6-[4-(4-Fluorophenyl)piperazino]nicotinic Acid

Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the carbon atom at the 6-position susceptible to nucleophilic attack by the secondary amine of 1-(4-fluorophenyl)piperazine.[5][6][7][8] A non-nucleophilic organic base, such as DIPEA, is used to scavenge the HCl generated during the reaction. A high-boiling polar aprotic solvent like DMSO is chosen to facilitate the reaction, which typically requires elevated temperatures.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 6-Chloronicotinic_Acid 6-Chloronicotinic_Acid Piperazine Piperazine Meisenheimer Resonance-Stabilized Intermediate Product_Acid 6-[4-(4-Fluorophenyl)piperazino] nicotinic Acid Meisenheimer->Product_Acid Elimination of Cl-

Caption: Generalized SNAr reaction pathway.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (5.0 g, 31.7 mmol) and 1-(4-fluorophenyl)piperazine (6.3 g, 34.9 mmol, 1.1 eq).[9]

  • Add anhydrous dimethyl sulfoxide (DMSO, 100 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (8.3 mL, 47.6 mmol, 1.5 eq) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material (6-chloronicotinic acid) is more polar than the product.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (500 mL) with stirring.

  • Acidify the aqueous solution to pH 4-5 with 1M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C overnight to yield 6-[4-(4-fluorophenyl)piperazino]nicotinic acid as an off-white solid.

Step 2: Synthesis of this compound

Reaction Principle: This step is a Fischer-Speier esterification. The carboxylic acid is protonated by a strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic. Allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon.[10][11] Toluene is used as the solvent, and a Dean-Stark apparatus is employed to remove the water formed during the reaction, driving the equilibrium towards the product.[11]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the 6-[4-(4-fluorophenyl)piperazino]nicotinic acid (5.0 g, 16.6 mmol) from the previous step.

  • Add toluene (100 mL) and allyl alcohol (5.7 mL, 83.0 mmol, 5.0 eq).[12]

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Heat the mixture to reflux (approximately 110-120 °C) and collect the water in the Dean-Stark trap.

  • Continue refluxing for 6-8 hours or until no more water is collected.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product will be less polar than the starting carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude product is purified by column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a gradient eluent system starting from 20% ethyl acetate in hexanes.

  • Elution: Gradually increase the polarity to 50% ethyl acetate in hexanes to elute the product.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

Expected Characterization Data:

AnalysisExpected Results
¹H NMR Peaks corresponding to aromatic protons of the pyridine and fluorophenyl rings, piperazine protons, and allyl group protons (vinyl and methylene).
¹³C NMR Peaks for the ester carbonyl, aromatic carbons, piperazine carbons, and allyl carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₁₉H₂₀FN₃O₂).
FT-IR Characteristic stretches for C=O (ester), C-O, C=C (aromatic and allyl), and C-F bonds.

Troubleshooting and Expert Insights

  • Incomplete SNAr Reaction: If the first step stalls, ensure all reagents and solvents are anhydrous. The temperature may need to be increased slightly (e.g., to 130 °C), or the reaction time extended. The choice of a stronger, non-nucleophilic base could also be considered, though DIPEA is generally sufficient.

  • Low Yield in Esterification: The key to a successful Fischer esterification is the efficient removal of water. Ensure the Dean-Stark apparatus is set up correctly and functioning. Using a larger excess of allyl alcohol can also help drive the reaction to completion.

  • Purification Difficulties: If the product is difficult to separate from impurities, a slower gradient and a longer chromatography column may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) could be an alternative purification method if the product is a solid.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. By leveraging a high-temperature nucleophilic aromatic substitution and a classic Fischer esterification, this guide enables the efficient production of the target compound. The detailed procedural steps, coupled with mechanistic insights and troubleshooting advice, are intended to empower researchers to successfully synthesize this and structurally related molecules for further investigation in drug discovery and development programs.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a) ethyl nicotinate and then to (b) nicotinamide. (n.d.). Vaia. Retrieved February 25, 2026, from [Link]

  • US2816112A - Non-catalytic preparation of nicotinic acid esters. (n.d.). Google Patents.
  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). PubMed. Retrieved February 25, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021). Retrieved February 25, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (n.d.). NIH. Retrieved February 25, 2026, from [Link]

  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • US2557639A - Esterification with allyl type alcohols. (n.d.). Google Patents.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • US2164188A - Esterification of allyl type alcohols and products resulting therefrom. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. (n.d.). Sycamore Scholars. Retrieved February 25, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 25, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). PMC. Retrieved February 25, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC. Retrieved February 25, 2026, from [Link]

  • PREPARATION METHOD OF L-NICOTINE. (2024). European Patent Office. Retrieved February 25, 2026, from [Link]

  • nicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 25, 2026, from [Link]

  • Palladium-catalyzed amination of aryl chlorides. (1997). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands | Request PDF. (2024). ResearchGate. Retrieved February 25, 2026, from [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
  • Efficient Method of (S)-Nicotine Synthesis. (2024). MDPI. Retrieved February 25, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Retrieved February 25, 2026, from [Link]

  • (PDF) 6-Chloronicotinic acid. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Allyl Isonicotinate | C9H9NO2 | CID 571571. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

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Sources

Topic: Strategic Allyl Esterification of 6-[4-(4-fluorophenyl)piperazino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed examination of two distinct and robust methodologies for the allyl esterification of 6-[4-(4-fluorophenyl)piperazino]nicotinic acid, a heterocyclic scaffold of interest in medicinal chemistry. Allyl esters are invaluable as carboxylic acid protecting groups in multi-step organic synthesis due to their unique stability profile and exceptionally mild deprotection conditions, which often utilize palladium catalysis.[1] The presence of multiple nitrogen atoms and an aromatic system in the target molecule necessitates a careful selection of esterification strategy to avoid side reactions and ensure high yields. We present comprehensive protocols for: 1) a mild, coupling agent-mediated Steglich Esterification , and 2) a classic Fischer-Speier Esterification under acidic catalysis. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis are provided to empower researchers to select and execute the optimal method for their specific synthetic goals.

Introduction: The Strategic Value of Allyl Esters

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the temporary protection of reactive functional groups is a cornerstone strategy. For carboxylic acids, the allyl ester stands out as a particularly versatile protecting group. Unlike simple alkyl esters that require harsh saponification conditions for cleavage, the allyl group can be removed under neutral, highly chemoselective conditions, typically involving a Pd(0) catalyst and a scavenger.[1][2] This orthogonality is crucial when acid- or base-labile functional groups are present elsewhere in the molecule, as is common in drug candidates.

The subject of this guide, 6-[4-(4-fluorophenyl)piperazino]nicotinic acid, features a tertiary amine within the piperazine ring and a pyridine nucleus, both of which can be protonated or participate in side reactions under harsh acidic conditions. Therefore, the choice of esterification method is not trivial and must be guided by a clear understanding of the underlying reaction mechanisms and potential substrate sensitivities.

Method 1: Steglich Esterification via Carbodiimide Coupling

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly for substrates that are sensitive to acid or high temperatures.[3] The reaction proceeds through the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[4] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the subsequent nucleophilic attack by the alcohol, suppressing common side reactions like the formation of N-acylurea.[5][6]

Underlying Mechanism and Rationale

The key to the Steglich reaction is the in situ activation of the carboxylic acid. DCC dehydrates the acid and alcohol, forming the insoluble and stable dicyclohexylurea (DCU) as a byproduct.[5] DMAP acts as a superior acyl transfer agent; it first attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by allyl alcohol to furnish the desired product and regenerate the DMAP catalyst.[4] This pathway is highly efficient and avoids the need for elevated temperatures or strong acids, making it ideal for the functional group-rich 6-[4-(4-fluorophenyl)piperazino]nicotinic acid.

Steglich_Mechanism Steglich Esterification Mechanism RCOOH Nicotinic Acid Derivative O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC DCC->O_acyl AllylOH Allyl Alcohol Ester Allyl Ester Product AllylOH->Ester DMAP DMAP (Catalyst) Acyl_DMAP N-Acylpyridinium (Active Ester) DMAP->Acyl_DMAP O_acyl->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_acyl->DCU Forms Acyl_DMAP->Ester + Allyl Alcohol Ester->DMAP Regenerates Fischer_Mechanism Fischer-Speier Esterification Mechanism RCOOH Nicotinic Acid Derivative Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) H_plus->Protonated_Acid AllylOH Allyl Alcohol Tetra_Intermediate Tetrahedral Intermediate AllylOH->Tetra_Intermediate Protonated_Acid->Tetra_Intermediate + Allyl Alcohol Protonated_Ester Protonated Ester Tetra_Intermediate->Protonated_Ester - H₂O Water H₂O Tetra_Intermediate->Water Ester Allyl Ester Product Protonated_Ester->Ester - H⁺ Ester->H_plus Regenerates Experimental_Workflows cluster_0 Steglich Esterification Workflow cluster_1 Fischer Esterification Workflow A1 Dissolve Acid, Alcohol, DMAP in DCM A2 Cool to 0 °C A1->A2 A3 Add DCC A2->A3 A4 Stir at RT (12-24h) A3->A4 A5 Filter DCU A4->A5 A6 Aqueous Wash A5->A6 A7 Dry & Concentrate A6->A7 A8 Column Chromatography A7->A8 B1 Combine Acid, Alcohol, Toluene, H⁺ Catalyst B2 Reflux with Dean-Stark (4-8h) B1->B2 B3 Cool to RT B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Separate & Wash B4->B5 B6 Dry & Concentrate B5->B6 B7 Column Chromatography B6->B7

Sources

Application Notes and Protocols for Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate: A Hypothetical Covalent Kinase Probe

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following document outlines the theoretical application and validation of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate as a chemical probe. As this specific molecule is not extensively characterized in publicly available literature, this guide is a scientifically-informed projection based on its structural motifs. The protocols provided are grounded in established best practices for chemical probe validation and are intended to serve as a comprehensive framework for researchers investigating novel bioactive small molecules.

Introduction: The Promise of a Structurally-Informed Chemical Probe

This compound is a novel small molecule with significant potential as a chemical probe for interrogating cellular signaling pathways.[1][2][3] Its unique chemical architecture, combining a nicotinate core, a piperazine linker, and a reactive allyl group, suggests a plausible mechanism of action as a covalent modulator of protein function, particularly within the protein kinase family.[4][5]

The piperazine moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including G-protein-coupled receptors and protein kinases.[1][2] The nicotinate (a derivative of nicotinic acid or niacin) component may confer specificity for enzymes involved in NAD metabolism or other cellular processes.[6][7][8] Most notably, the presence of an allyl group introduces the potential for covalent modification of nucleophilic amino acid residues, such as cysteine, within a target protein's binding site.[4][5] This covalent and potentially irreversible binding can offer enhanced potency and prolonged target engagement, making it a powerful tool for target validation and functional studies.[9][10]

This document provides a comprehensive guide for researchers on the hypothetical application and rigorous validation of this compound as a chemical probe.

Molecule Profile: this compound

PropertyValue (Predicted)
IUPAC Name Allyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Molecular Formula C20H22FN3O2
Molecular Weight 367.41 g/mol
CAS Number Not available
Proposed Target Class Protein Kinases
Proposed Mechanism Covalent, Irreversible Inhibition
Key Structural Features Nicotinate core, Piperazine linker, 4-fluorophenyl group, Allyl "warhead"

Postulated Mechanism of Action: Covalent Kinase Inhibition

We hypothesize that this compound functions as a covalent inhibitor of a specific protein kinase. The proposed mechanism involves a two-step process:

  • Reversible Binding: The nicotinate and 4-fluorophenylpiperazino moieties of the molecule first engage in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket of the target kinase. This initial binding orients the molecule in a favorable position.

  • Irreversible Covalent Modification: Once positioned, the electrophilic allyl group is brought into close proximity with a nucleophilic amino acid residue (e.g., cysteine) in the kinase's active site. This leads to a Michael addition reaction, forming a stable, covalent bond between the probe and the kinase, thereby irreversibly inhibiting its catalytic activity.[5]

MOA cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe Chemical Probe (this compound) Kinase Target Kinase (Active Site) Probe->Kinase Non-covalent Interactions CovalentComplex Probe-Kinase Covalent Complex (Inactive) Kinase->CovalentComplex Covalent Bond Formation (Allyl group reacts with Cysteine)

Caption: Postulated two-step mechanism of covalent kinase inhibition.

Comprehensive Validation Workflow for a Novel Chemical Probe

To establish this compound as a high-quality chemical probe, a rigorous, multi-step validation process is essential. This workflow ensures that the observed biological effects can be confidently attributed to the modulation of its intended target.[11][12][13]

Workflow A Biochemical Potency Assay (Determine IC50 and kinact/Ki) B Kinome-wide Selectivity Profiling (>300 Kinases) A->B Confirm Potency D Chemoproteomics for Target Deconvolution (Identify covalent targets) A->D Unbiased Target ID H Probe Qualification (Potent, Selective, Cell-active) A->H C Cellular Target Engagement Assay (e.g., CETSA) B->C Assess Selectivity B->H E Cell-based Pathway Assay (Measure downstream signaling) C->E Confirm Target Binding in Cells C->H D->C Validate Hits D->H F Phenotypic Assays (e.g., Cell Viability) E->F Link Target to Phenotype E->H F->H G Negative Control Synthesis & Testing G->A G->C G->F G->H

Caption: A comprehensive workflow for chemical probe validation.

Experimental Protocols

Biochemical Kinase Assay: Determining Potency and Covalent Mechanism

Objective: To determine the in vitro potency (IC50) of this compound against its putative kinase target and to investigate the time-dependency of inhibition, a hallmark of covalent inhibitors.[9][10]

Materials:

  • Recombinant human kinase (putative target)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates, white

Protocol:

  • IC50 Determination (Pre-incubation):

    • Prepare serial dilutions of the chemical probe in DMSO.

    • In a 384-well plate, add the kinase and the chemical probe at various concentrations. Incubate for a fixed time (e.g., 60 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ system according to the manufacturer's protocol.

    • Plot the percentage of kinase inhibition against the log concentration of the probe to determine the IC50 value.

  • Time-Dependent Inhibition Assay:

    • Select a concentration of the probe around its IC50 value.

    • Set up multiple reactions containing the kinase and the probe.

    • At different time points (e.g., 0, 15, 30, 60, 120 minutes), initiate the kinase reaction by adding the substrate/ATP mixture.

    • Allow the kinase reaction to proceed for a short, fixed time (e.g., 10 minutes) to measure the initial reaction rate.

    • Measure kinase activity as described above.

    • A progressive decrease in kinase activity over the pre-incubation time indicates time-dependent, and likely covalent, inhibition. From this data, the kinetic parameters kinact and Ki can be calculated.[10]

Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of human protein kinases. High-quality probes should exhibit significant selectivity for their target.[14][15][16][17][18]

Protocol:

  • This is typically performed as a service by specialized vendors (e.g., Eurofins Discovery, Reaction Biology, ICE Bioscience).[15][16][18]

  • Submit the chemical probe at a single high concentration (e.g., 1 µM or 10 µM) for screening against a large kinase panel (e.g., KINOMEscan™ or similar).[18]

  • The primary screen will provide the percentage of inhibition for each kinase in the panel.

  • For any kinases that show significant inhibition (e.g., >50%), follow up with full IC50 determinations to quantify the off-target potency.

  • A high-quality probe should demonstrate at least a 30-fold selectivity for its primary target over other kinases.[11][13]

Cellular Thermal Shift Assay (CETSA): Target Engagement in Intact Cells

Objective: To confirm that the chemical probe enters live cells and binds to its intended target protein.[19]

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for Western blotting or mass spectrometry

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with the chemical probe at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target kinase remaining in the supernatant by Western blot or mass spectrometry.

  • Binding of the probe should stabilize the target protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.

Chemoproteomics for Target Deconvolution

Objective: To identify the covalent protein targets of this compound on a proteome-wide scale in an unbiased manner. This is crucial for confirming the on-target and identifying potential off-targets.[20][21][22][23][24]

Note: This protocol requires a "clickable" version of the probe, where a bioorthogonal handle (e.g., an alkyne or azide) is incorporated into the structure without disrupting its activity. For this hypothetical molecule, an alkyne could be added to the allyl group.

Protocol:

  • Synthesize an alkyne-tagged version of the chemical probe.

  • Treat cultured cells with the alkyne-tagged probe.

  • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins.[25]

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Digest the enriched proteins into peptides (on-bead digestion).

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

  • Competitive profiling, where cells are pre-treated with the original (non-tagged) probe before adding the tagged version, can be used to confirm the specificity of the identified targets.

Cell-Based Pathway and Phenotypic Assays

Objective: To link the engagement of the target kinase by the probe to a measurable downstream cellular response.[26]

Protocol (Example: Inhibition of a growth factor signaling pathway):

  • Phospho-protein Western Blot:

    • Select a cell line where the target kinase is known to be active.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with a dose range of the chemical probe for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor to activate the signaling pathway.

    • Lyse the cells and perform a Western blot to measure the phosphorylation level of a known downstream substrate of the target kinase.

    • A dose-dependent decrease in the phosphorylation of the substrate would indicate on-target pathway inhibition.

  • Cell Viability Assay:

    • Plate cells in a 96-well plate.

    • Treat with a serial dilution of the chemical probe for 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

    • Calculate the GI50 (concentration for 50% growth inhibition). This links target modulation to a cellular phenotype.

Data Interpretation and Expected Outcomes

AssayExpected Outcome for a High-Quality Probe
Biochemical Kinase Assay Potent IC50 (<100 nM); Time-dependent inhibition confirmed.[11][13]
Kinome-wide Selectivity >30-fold selectivity for the primary target over other kinases.[11][13]
CETSA Dose-dependent thermal stabilization of the target protein in cells.
Chemoproteomics Identification of the primary target kinase; minimal and well-characterized off-targets.
Cell-based Assays Dose-dependent inhibition of downstream signaling (EC50 < 1 µM) and a corresponding cellular phenotype (e.g., decreased viability).[11]

References

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  • Wu, K. D., & Chen, W. J. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Nutritional Biochemistry, 21(9), 781–788. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved from [Link]

  • Braidy, N., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. Nutrients, 11(2), 474. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • American Chemical Society. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

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  • American Chemical Society. (2023). Reversible Dual-Covalent Molecular Locking of the 14-3-3/ERRγ Protein–Protein Interaction as a Molecular Glue Drug Discovery Approach. Journal of the American Chemical Society. Retrieved from [Link]

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  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Fluorophenyl Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorophenyl Piperazine Scaffold

The fluorophenyl piperazine moiety is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1][2] Its prevalence stems from a combination of desirable properties: the piperazine ring offers a versatile handle for modulating solubility and basicity, while the fluorophenyl group can enhance metabolic stability, improve binding affinity through specific electronic interactions, and increase blood-brain barrier penetration.[3][4]

Notable pharmaceuticals incorporating this critical intermediate include drugs for treating depression and anxiety, as well as potent agents in oncology.[5][6][7] The efficient and scalable synthesis of N-(fluorophenyl)piperazine intermediates is therefore a cornerstone of contemporary drug development and manufacturing. This guide provides an in-depth analysis of the two predominant synthetic strategies, offering detailed protocols and the mechanistic rationale behind critical experimental choices.

Overview of Primary Synthetic Strategies

The construction of the critical C-N bond between the fluorinated aromatic ring and the piperazine nitrogen is typically achieved via two powerful and distinct methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling reaction ideal for a broad range of fluoroaryl halides, regardless of their electronic properties.[8][9][10] It is the method of choice for unactivated or electron-rich fluoroarenes.[11]

  • Nucleophilic Aromatic Substitution (SNAr): A classical, transition-metal-free method that is highly efficient but requires the fluoroarene to be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom.[12][13][14]

The selection between these two routes is dictated primarily by the electronic nature of the fluoroaryl starting material.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction has revolutionized N-arylation chemistry due to its broad substrate scope and functional group tolerance.[10][15] It provides a reliable pathway to fluorophenyl piperazines from the corresponding fluoroaryl bromides, chlorides, or triflates.[16]

Principle and Mechanistic Insight

The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[15] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the fluoroaryl-halide (Ar-X) bond, forming a Pd(II) complex.[8][17] This is often the rate-determining step.[17]

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a strong base deprotonates the nitrogen, forming a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl piperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8][16]

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or Josiphos-type ferrocenyl ligands) accelerate the reductive elimination step, which is crucial for achieving high yields and preventing undesired side reactions like β-hydride elimination.[18][19][20][21]

Experimental Workflow & Protocol

G cluster_prep Reactor Preparation cluster_reagents Reagent Charging (under N2/Ar) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Backfill with N2/Ar prep1->prep2 Cool under vacuum reag1 Add Pd catalyst & Ligand prep2->reag1 reag2 Add Base (e.g., NaOtBu) reag1->reag2 reag3 Add Fluoroaryl Halide reag2->reag3 reag4 Add Piperazine reag3->reag4 reag5 Add Anhydrous Solvent reag4->reag5 rxn1 Heat to 80-110 °C reag5->rxn1 rxn2 Monitor by TLC/LC-MS rxn1->rxn2 work1 Cool & Quench (H2O) rxn2->work1 work2 Extract with Organic Solvent work1->work2 work3 Dry, Filter, Concentrate work2->work3 work4 Purify (Chromatography) work3->work4 end end work4->end Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-(4-Fluorophenyl)piperazine

This protocol describes a representative lab-scale synthesis using 1-bromo-4-fluorobenzene and piperazine.

Reagent Table:

Reagent Molar Equiv. Mol. Wt. ( g/mol ) Amount Purpose
1-Bromo-4-fluorobenzene 1.0 175.00 1.75 g (10 mmol) Aryl Halide
Piperazine 1.2 86.14 1.03 g (12 mmol) Amine Nucleophile
Pd₂(dba)₃ 0.01 (1 mol%) 915.72 91.6 mg (0.1 mmol) Catalyst Precursor
XPhos 0.024 (2.4 mol%) 476.65 114.4 mg (0.24 mmol) Ligand
Sodium tert-butoxide (NaOtBu) 1.4 96.10 1.35 g (14 mmol) Base

| Anhydrous Toluene | - | - | 50 mL | Solvent |

Step-by-Step Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium(II) acetate (Pd(OAc)₂), XPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. An inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of nitrogen, add the anhydrous toluene via syringe. Begin stirring. Add the 1-bromo-4-fluorobenzene, followed by the piperazine.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-fluorophenyl)piperazine. Expected yields are typically >85%.

Protocol II: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, cost-effective alternative for synthesizing fluorophenyl piperazines when the aryl ring is sufficiently electron-deficient.[22][23] The high electronegativity of fluorine makes it an excellent leaving group in this context because it strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the anionic intermediate.[12][13]

Principle and Mechanistic Insight

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack (Addition): The piperazine (nucleophile) attacks the electron-deficient carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[12][22] The negative charge is delocalized onto the electron-withdrawing group (e.g., -NO₂), which is essential for stabilizing this intermediate.[13]

  • Leaving Group Expulsion (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the final product.

This mechanism requires the electron-withdrawing group to be positioned ortho or para to the fluorine to enable effective resonance stabilization of the Meisenheimer complex. Meta positioning does not allow for this delocalization, and the reaction will not proceed under normal SNAr conditions.

Mechanism and Experimental Workflow

G cluster_mech S_NAr Mechanism: Addition-Elimination cluster_flow General S_NAr Workflow start Fluoroarene (EWG-Ar-F) + Piperazine intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Nucleophilic Attack (Rate-Determining) product Final Product (EWG-Ar-Piperazine) + F⁻ intermediate->product Step 2: Elimination of F⁻ (Restores Aromaticity) r_start Combine Piperazine, Base, & Activated Fluoroarene in Polar Solvent r_heat Heat Reaction Mixture (e.g., 60-120 °C) r_start->r_heat r_monitor Monitor by TLC/LC-MS r_heat->r_monitor r_workup Aqueous Workup & Extraction r_monitor->r_workup r_purify Purification (Crystallization/Chromatography) r_workup->r_purify

Caption: S_NAr mechanism and general experimental workflow.

Detailed Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

This protocol describes the reaction of an activated fluoroarene with piperazine.

Reagent Table:

Reagent Molar Equiv. Mol. Wt. ( g/mol ) Amount Purpose
2,5-Difluoronitrobenzene 1.0 159.09 1.59 g (10 mmol) Activated Aryl Halide
Piperazine 2.5 86.14 2.15 g (25 mmol) Nucleophile/Base
Dimethyl Sulfoxide (DMSO) - 78.13 20 mL Polar Aprotic Solvent

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g (15 mmol) | Base (Optional) |

Step-by-Step Procedure:

  • Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the piperazine and potassium carbonate in DMSO. Note: Piperazine can act as both the nucleophile and the base, but an additional inorganic base like K₂CO₃ can improve reaction rates.

  • Reagent Addition: Add the 2,5-difluoronitrobenzene to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. The fluorine atom para to the nitro group is significantly more activated and will be substituted preferentially.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess piperazine and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(2-fluoro-4-nitrophenyl)piperazine.

Purification and Characterization

Regardless of the synthetic route, the identity and purity of the final intermediate must be rigorously confirmed.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying products from Buchwald-Hartwig reactions to remove catalyst residues and byproducts. For SNAr reactions that yield solid products, recrystallization is often a highly effective and scalable purification strategy.

  • Characterization: The structure and purity of the final compound should be confirmed using a suite of standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >98% for pharmaceutical intermediates.[24]

Safety Considerations

A rigorous adherence to safety protocols is paramount when performing these syntheses.[25][26]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[25][26][27]

  • Engineering Controls: All operations involving volatile solvents, toxic reagents, or fine powders should be conducted inside a certified chemical fume hood to prevent inhalation exposure.[27][28]

  • Chemical Hazards:

    • Fluoroaromatic Compounds: Can be toxic and should be handled with care. Review the Safety Data Sheet (SDS) for each specific reagent.

    • Palladium Catalysts: Are heavy metals and should be handled as toxic. Avoid generating dust.

    • Strong Bases (e.g., NaOtBu): Are corrosive and moisture-sensitive. Handle under an inert atmosphere and away from water.

    • Solvents: Toluene and DMSO have specific hazards. Toluene is flammable, while DMSO can enhance skin absorption of other chemicals.

Conclusion

The preparation of fluorophenyl piperazine intermediates is a critical task in pharmaceutical development. The choice between Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution is a strategic decision based on the electronic properties of the fluoroaryl precursor. Buchwald-Hartwig offers unparalleled scope for unactivated systems, while SNAr provides a highly efficient, economical, and transition-metal-free alternative for activated substrates. By understanding the mechanistic underpinnings and adhering to the detailed protocols and safety guidelines presented here, researchers can confidently and efficiently synthesize these high-value pharmaceutical building blocks.

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Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that post-reaction work-up and purification are critical steps for obtaining high-purity compounds. A common challenge encountered by researchers is the removal of unreacted basic starting materials, such as 1-(4-fluorophenyl)piperazine (1-p-FPP), from reaction mixtures.

This guide provides in-depth troubleshooting advice and detailed protocols to address this specific purification challenge. We will delve into the physicochemical properties of 1-p-FPP to explain the causality behind our recommended strategies, ensuring you can adapt these methods to your unique experimental context.

Understanding the Challenge: The Physicochemical Properties of 1-p-FPP

1-(4-Fluorophenyl)piperazine is a secondary amine, which makes it a basic compound. This basicity is the most critical property to leverage during purification. Its key physical and chemical properties are summarized below.

PropertyValueSignificance for PurificationSource(s)
Molecular Weight 180.22 g/mol Standard property for calculations.[1][2]
Melting Point 30-33 °C (lit.)Can be a low-melting solid or an oil at ambient lab temperatures, which may complicate crystallization.[1][3]
Boiling Point 118-123 °C @ 0.1 mmHgHigh boiling point makes removal by simple evaporation impractical, but vacuum distillation is an option for non-volatile products.[1]
Predicted pKa 8.93 ± 0.10As a base, it will be protonated and form a water-soluble salt in acidic conditions (pH < 7). This is the key to removal by extraction.[1][4]
Solubility Insoluble in water; Slightly soluble in ethyl acetate and chloroform.Its insolubility in neutral water but solubility in aqueous acid is the foundation for acid-base extraction.[1][5]

Troubleshooting and Purification Strategy Selection

This section addresses common issues in a question-and-answer format to help you select and optimize the best purification strategy.

Decision Logic for Purification Method

The following diagram outlines a decision-making process for selecting the most appropriate purification technique based on the properties of your desired product.

G start Start: Crude reaction mixture contains 1-p-FPP product_is_basic Is the desired product basic? start->product_is_basic acid_wash Primary Method: Acid-Base Extraction product_is_basic->acid_wash No chromatography Primary Method: Column Chromatography product_is_basic->chromatography Yes acid_wash_desc Exploits the basicity of 1-p-FPP to move it into an aqueous layer, leaving a neutral or acidic product in the organic layer. acid_wash->acid_wash_desc scavenger Alternative Method: Scavenger Resin acid_wash->scavenger Product is acid-sensitive chromatography_desc Separates compounds based on polarity. Requires optimization for basic compounds. chromatography->chromatography_desc scavenger_desc A solid-phase acid captures the basic 1-p-FPP. Excellent for both neutral and acid-sensitive products. scavenger->scavenger_desc

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions & Troubleshooting

Q1: My desired product is neutral and stable in acid. What is the most direct method to remove a large amount of unreacted 1-p-FPP?

A1: The most effective and scalable method is an acid-base extraction .

  • Causality: The secondary amine in 1-p-FPP (pKa ≈ 8.93) is readily protonated by a dilute aqueous acid (e.g., 1M HCl) to form its corresponding ammonium salt.[1][6] This salt is ionic and therefore highly soluble in the aqueous phase. Your neutral organic product will remain in the non-polar organic solvent. This allows for a clean separation using a separatory funnel.[7][8]

  • Troubleshooting:

    • Persistent 1-p-FPP in the organic layer: This indicates incomplete extraction. The solution is to perform multiple washes with the acidic solution (e.g., 3 x 20 mL washes are more effective than 1 x 60 mL wash). Ensure thorough mixing of the layers to maximize the surface area for the acid-base reaction.

    • Emulsion formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, it can be broken by adding brine (a saturated aqueous NaCl solution).[9] The increased ionic strength of the aqueous layer helps force the separation of the two phases.

Q2: My product is sensitive to strong acids. How can I remove 1-p-FPP without an aggressive acid wash?

A2: You have two excellent options: a milder extraction or the use of a scavenger resin.

  • Mild Acidic Wash: Instead of 1M HCl, you can use a weaker acidic solution like saturated aqueous ammonium chloride (NH₄Cl), which has a pH of approximately 4.5-5.5. This may be sufficient to protonate the highly basic 1-p-FPP while sparing acid-sensitive functional groups on your product.

  • Scavenger Resins: This is often the superior method for sensitive substrates. Use a polymer-supported sulfonic acid resin (often designated as SCX-2 or Si-Propylsulfonic Acid).[10]

    • Causality: These are solid-phase acids. You add the resin beads to your reaction mixture (dissolved in a solvent like DCM or THF), and the basic 1-p-FPP is captured by the resin. The resin is then simply filtered off, leaving your purified product in the solution.[11] This method avoids a biphasic workup entirely and is exceptionally clean.

Q3: My desired product is also a base. An acid wash would remove my product along with the 1-p-FPP. What should I do?

A3: This is a common challenge that requires separating two compounds with similar properties. An acid wash is not suitable here. Your primary method will be column chromatography .

  • Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[12] While both your product and 1-p-FPP are basic, they likely have different polarities due to their overall structures, allowing for separation.

  • Troubleshooting & Optimization:

    • Peak Tailing: Basic compounds like piperazines can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.

    • Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase.[13] This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation. Always develop your solvent system using Thin Layer Chromatography (TLC) first. A good eluent will give your desired compound an Rf value of ~0.2-0.4.[13]

Q4: Can I use recrystallization to remove 1-p-FPP?

A4: Recrystallization is a powerful technique for purifying solids, but its success depends on several factors.

  • Causality: Recrystallization works by exploiting differences in solubility of a compound in a given solvent at high and low temperatures.[14][15] The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the less soluble compound (ideally your product) crystallizes out, leaving the more soluble impurities (ideally 1-p-FPP) in the mother liquor.[16][17]

  • Considerations:

    • Since 1-p-FPP has a low melting point (30-33 °C), it often exists as an oil, which can "oil out" during recrystallization, trapping your product and preventing pure crystal formation.

    • This method is most effective when 1-p-FPP is a minor impurity. If it is a major component, it may co-crystallize or suppress the crystallization of your product.

    • It is generally recommended to first perform a bulk removal of 1-p-FPP via an acid wash and then use recrystallization as a final polishing step to achieve high purity of your solid product.

Detailed Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is ideal for removing 1-p-FPP from a reaction mixture containing a neutral or acidic product.

G cluster_0 Workflow: Acid-Base Extraction A 1. Dissolve Crude reaction mixture is dissolved in an organic solvent (e.g., EtOAc, DCM). B 2. Transfer Solution is transferred to a separatory funnel. A->B C 3. First Wash Add 1M HCl (aq). Shake vigorously, venting frequently. Allow layers to separate. B->C D 4. Separate Drain the lower aqueous layer containing the protonated 1-p-FPP salt. C->D E 5. Repeat Wash Repeat the wash (Step 3 & 4) two more times to ensure complete removal. D->E F 6. Neutralize & Dry Wash the organic layer with saturated NaHCO₃ (aq) and then with brine. E->F G 7. Isolate Product Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and evaporate the solvent. F->G H Purified Product (Free of 1-p-FPP) G->H

Caption: Step-by-step workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated 1-p-FPP hydrochloride salt will be in the aqueous layer.[18]

  • Collection: Drain the lower (aqueous) layer. Note: If using DCM, the organic layer is on the bottom. If using EtOAc, the organic layer is on top.

  • Repeat: Repeat the acidic wash (steps 3-5) two more times to ensure complete removal of the 1-p-FPP.

  • Neutralization: Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by one wash with brine to begin the drying process.[9]

  • Drying and Isolation: Drain the organic layer into a flask, add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Removal using a Sulfonic Acid Scavenger Resin (SCX-2)

This protocol is ideal for acid-sensitive products or for small-scale purifications where an extraction is cumbersome.

Methodology:

  • Resin Preparation: Place the required amount of SCX-2 resin (typically 3-5 equivalents relative to the 1-p-FPP to be removed) into a suitable flask or cartridge. Wash the resin with the solvent you will use for the purification (e.g., methanol or DCM) to swell it and remove any preservatives.

  • Dissolution: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, THF, MeOH).

  • Scavenging (Batch Mode): Add the crude product solution to the flask containing the pre-washed resin. Stir the resulting slurry at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.

  • Scavenging (Flow-through Mode): Alternatively, load the crude product solution onto the top of a cartridge packed with the SCX-2 resin and allow it to pass through slowly via gravity or gentle pressure. Collect the eluate.

  • Rinsing: Rinse the resin with additional fresh solvent to ensure all of the desired product has been recovered.

  • Isolation: Combine the initial eluate and the rinse fractions. Evaporation of the solvent will yield the purified product, free from the basic 1-p-FPP which remains bound to the solid resin.

References
  • LookChem. 1-(4-Fluorophenyl)piperazine. [Link]

  • Google Patents.
  • Analytical Methods, RSC Publishing. Simultaneous detection of piperazines and their congeners in 'ecstasy' tablets. [Link]

  • Google Patents. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • NCERT. Recrystallization. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Cheméo. Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). [Link]

  • Office of Scientific and Technical Information. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Michigan State University. Recrystallization. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • SpringerLink. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

  • Royal Society of Chemistry. Purifying by recrystallisation. [Link]

  • ResearchGate. How do I remove piperazine from the solid compound?. [Link]

  • SSRN. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • PubChem. 1-(4-Fluorophenyl)piperazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Biotage. ISOLUTE® Si Propylsulfonic Acid (SCX-2). [Link]

  • YouTube. Acid-Base Extractions. [Link]

  • Wikipedia. para-Fluorophenylpiperazine. [Link]

  • ChemSrc. 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]

  • University of California, Irvine. Remove Sticky Reagents. [Link]

  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • University of Hertfordshire. Piperazine - AERU. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains an indispensable tool for organic chemists, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate, a compound of interest in medicinal chemistry. By dissecting the molecule into its constituent fragments—the allyl group, the nicotinic acid core, and the 4-(4-fluorophenyl)piperazine moiety—we will predict and rationalize the expected chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Predicted 1H NMR Spectrum

The structure of this compound is presented below, with protons labeled for the purpose of our NMR analysis.

G cluster_allyl Allyl Group cluster_nicotinate Nicotinate Core cluster_piperazine Piperazine Ring cluster_fluorophenyl 4-Fluorophenyl Group a This compound H_allyl_CH H-a C_allyl_CH C_allyl_CH H_allyl_CH->C_allyl_CH H_allyl_CH2_cis H-b (cis) C_allyl_CH2 C_allyl_CH2 H_allyl_CH2_cis->C_allyl_CH2 H_allyl_CH2_trans H-c (trans) H_allyl_CH2_trans->C_allyl_CH2 O_allyl O C_allyl_O C_allyl_O O_allyl->C_allyl_O C_allyl_CH->C_allyl_CH2 C_allyl_CH->C_allyl_O N_nic N C2_nic C2_nic N_nic->C2_nic C3_nic C3_nic C2_nic->C3_nic H2_nic H-d C2_nic->H2_nic C4_nic C4_nic C3_nic->C4_nic C_ester C=O C3_nic->C_ester C5_nic C5_nic C4_nic->C5_nic H4_nic H-e C4_nic->H4_nic C6_nic C6_nic C5_nic->C6_nic H5_nic H-f C5_nic->H5_nic C6_nic->N_nic O_piperazine O_piperazine N1_pip N C6_nic->N1_pip O_ester O C_ester->O_ester O_ester->O_allyl C2_pip C2_pip N1_pip->C2_pip N4_pip N C5_pip C5_pip N4_pip->C5_pip C1_fp C1_fp N4_pip->C1_fp C3_pip C3_pip C2_pip->C3_pip H_pip_ortho_N_nic H-g C2_pip->H_pip_ortho_N_nic C3_pip->N4_pip H_pip_meta_N_nic H-h C3_pip->H_pip_meta_N_nic C6_pip C6_pip C5_pip->C6_pip H_pip_ortho_N_aryl H-i C5_pip->H_pip_ortho_N_aryl C6_pip->N1_pip H_pip_meta_N_aryl H-j C6_pip->H_pip_meta_N_aryl C2_fp C2_fp C1_fp->C2_fp C3_fp C3_fp C2_fp->C3_fp H_fp_ortho H-k C2_fp->H_fp_ortho C4_fp C4_fp C3_fp->C4_fp H_fp_meta H-l C3_fp->H_fp_meta C5_fp C5_fp C4_fp->C5_fp F_fp F C4_fp->F_fp C6_fp C6_fp C5_fp->C6_fp C6_fp->C1_fp

Figure 1. Molecular structure of this compound with proton labeling.

Predicted 1H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Allyl Group
H-a (CH)5.90 - 6.10ddtJ(a-c) ≈ 17, J(a-b) ≈ 10, J(a-d) ≈ 51H
H-b (CH₂, cis)5.20 - 5.30ddJ(b-a) ≈ 10, J(b-c) ≈ 1.51H
H-c (CH₂, trans)5.30 - 5.45ddJ(c-a) ≈ 17, J(c-b) ≈ 1.51H
H-d (OCH₂)4.80 - 4.90dJ(d-a) ≈ 52H
Nicotinate Core
H-2'8.90 - 9.10dJ(2'-4') ≈ 21H
H-4'8.10 - 8.30ddJ(4'-5') ≈ 8, J(4'-2') ≈ 21H
H-5'6.70 - 6.90dJ(5'-4') ≈ 81H
Piperazine Ring
H-g (CH₂)3.80 - 4.00tJ ≈ 54H
H-h (CH₂)3.20 - 3.40tJ ≈ 54H
4-Fluorophenyl Group
H-k (Ar-H)6.90 - 7.10tJ(H-F) ≈ J(H-H) ≈ 92H
H-l (Ar-H)6.80 - 7.00ddJ(H-H) ≈ 9, J(H-F) ≈ 42H

Detailed Spectral Analysis

The Allyl Group Signature (δ 4.8 - 6.1 ppm)

The allyl group presents a characteristic and complex set of signals in the vinylic and allylic regions of the spectrum.

  • Vinylic Protons (H-a, H-b, H-c): The proton on the internal carbon of the double bond (H-a) is expected to resonate furthest downfield in this group, typically between 5.90 and 6.10 ppm .[1][2] Due to coupling with the two non-equivalent terminal vinylic protons (H-b and H-c) and the allylic protons (H-d), its signal will appear as a doublet of doublets of triplets (ddt) . The large coupling constant of approximately 17 Hz corresponds to the trans relationship with H-c, while the smaller coupling of about 10 Hz is due to the cis relationship with H-b.[3] The coupling to the allylic protons (H-d) will be around 5 Hz .

    The terminal vinylic protons (H-b and H-c) are diastereotopic and will have distinct chemical shifts. The proton trans to the main chain (H-c) is typically slightly downfield from the cis proton (H-b), appearing around 5.30 - 5.45 ppm , while H-b will be in the 5.20 - 5.30 ppm range.[1] Both will appear as doublets of doublets due to geminal coupling to each other (J ≈ 1.5 Hz) and vicinal coupling to H-a (J ≈ 17 Hz for trans, 10 Hz for cis).[3][4]

  • Allylic Protons (H-d): The two protons of the -OCH₂- group are deshielded by the adjacent oxygen atom and the double bond, and are expected to resonate around 4.80 - 4.90 ppm .[1][5] They will be split into a doublet by the vinylic proton H-a, with a coupling constant of approximately 5 Hz .

The Nicotinate Core Aromatic System (δ 6.7 - 9.1 ppm)

The substituted pyridine ring of the nicotinate moiety will display three distinct aromatic proton signals. The chemical shifts are heavily influenced by the electron-withdrawing ester group and the electron-donating piperazine substituent.

  • H-2': This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field, predicted to be between 8.90 and 9.10 ppm .[6] It will appear as a doublet due to a small meta-coupling (⁴J) to H-4' of about 2 Hz .[6]

  • H-4': This proton is situated between the nitrogen and the ester group and will resonate around 8.10 - 8.30 ppm . Its signal will be a doublet of doublets due to ortho-coupling (³J) with H-5' (J ≈ 8 Hz) and meta-coupling (⁴J) with H-2' (J ≈ 2 Hz).[6]

  • H-5': Being ortho to the electron-donating piperazine group, this proton will be the most shielded of the nicotinic protons, appearing upfield around 6.70 - 6.90 ppm . It will be a doublet due to ortho-coupling with H-4' (J ≈ 8 Hz).

The Piperazine Bridge (δ 3.2 - 4.0 ppm)

The piperazine ring contains two sets of chemically non-equivalent methylene protons.

  • H-g: The four protons on the carbons adjacent to the nicotinate ring are expected to be more deshielded due to the proximity of the aromatic system. Their signal is predicted to be a triplet around 3.80 - 4.00 ppm , with a typical vicinal coupling constant of about 5 Hz .

  • H-h: The four protons on the carbons adjacent to the 4-fluorophenyl ring will be slightly more shielded, appearing as a triplet around 3.20 - 3.40 ppm , also with a coupling constant of approximately 5 Hz .[7]

The 4-Fluorophenyl Moiety (δ 6.8 - 7.1 ppm)

The para-substituted fluorophenyl group will show a characteristic AA'BB' system, which often simplifies to two overlapping multiplets.

  • H-k: The two protons ortho to the fluorine atom will be influenced by both the fluorine's electronegativity and its ability to couple with protons. This will result in a signal around 6.90 - 7.10 ppm . Due to coupling with both the adjacent proton (H-l) and the fluorine atom, this signal will likely appear as a triplet with a coupling constant of approximately 9 Hz , arising from similar H-H and H-F coupling constants.[7]

  • H-l: The two protons meta to the fluorine atom (and ortho to the piperazine nitrogen) will resonate at a slightly different chemical shift, predicted to be in the 6.80 - 7.00 ppm range. This signal will appear as a doublet of doublets due to ortho-coupling to H-k (J ≈ 9 Hz) and a smaller meta-coupling to the fluorine atom (J ≈ 4 Hz).

Experimental Protocol: A Self-Validating Approach

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm. This provides a reference point for the chemical shifts.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp peaks and accurate integration.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical experiment might involve 16 or 32 scans.

    • Set the spectral width to encompass all expected proton signals (e.g., from 0 to 12 ppm).

    • Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 2-5 seconds is usually sufficient for molecules of this size.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks. The relative integrals should correspond to the number of protons giving rise to each signal.[8]

    • Analyze the multiplicities and measure the coupling constants for each signal to confirm the connectivity of the protons.

Conclusion

The 1H NMR spectrum of this compound is predicted to be complex but interpretable through a systematic analysis of its constituent fragments. Each part of the molecule—the allyl group, the nicotinate core, the piperazine linker, and the fluorophenyl substituent—provides a unique set of signals that, when pieced together, confirm the overall structure. By understanding the expected chemical shifts and coupling patterns outlined in this guide, researchers can confidently interpret their experimental data and verify the successful synthesis of this and structurally related compounds.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available from: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • NMR Chart. Available from: [Link]

  • Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets - YouTube. Available from: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC. Available from: [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available from: [Link]

  • Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. Available from: [Link]

  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. Available from: [Link]

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Mass spectrometry fragmentation patterns of fluorophenyl piperazine nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Fluorophenyl Piperazine Nicotinates

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of fluorophenyl piperazine nicotinate isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of fragmentation, offers practical experimental protocols, and presents a logical framework for distinguishing between positional isomers, a common challenge in analytical chemistry.[1][2]

The structural elucidation of novel psychoactive substances (NPS) and pharmaceutical candidates is critically dependent on robust analytical techniques.[1][3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a primary method for identifying these compounds.[4][5][6] This guide synthesizes data from established literature and foundational mass spectrometry principles to provide a self-validating framework for analyzing this specific class of molecules.

Foundational Principles of Fragmentation

The fragmentation of fluorophenyl piperazine nicotinates under electron ionization (EI) is a complex process governed by the relative stabilities of the resulting ions and neutral losses. The fragmentation pathways are primarily dictated by three structural motifs: the piperazine ring, the fluorophenyl substituent, and the nicotinate ester group.

The Piperazine Core: A Predictable Ring Cleavage

The piperazine ring is the central scaffold and its fragmentation is well-characterized.[4][7] Ionization often occurs at one of the two nitrogen atoms, initiating a cascade of fragmentation events.[8][9] The most common pathways involve cleavage of the C-N and C-C bonds within the ring, leading to a series of characteristic, low-mass ions. These fragments, while common to all isomers, serve as a foundational signature of the piperazine core.

Key piperazine ring fragments include ions at m/z 56, 70, and 84 .[10] These ions arise from various ring-opening and cleavage mechanisms. For instance, the ion at m/z 56 often corresponds to the [C₃H₆N]⁺ fragment, while m/z 70 can be attributed to [C₄H₈N]⁺. Their presence provides initial confirmation of the piperazine structure.

The Fluorophenyl Moiety: Inductive Effects and Aryl Cation Stability

The fluorophenyl group's fragmentation is primarily characterized by the cleavage of the C-N bond connecting it to the piperazine ring. The high electronegativity of the fluorine atom can influence the fragmentation pathways.[11] A prominent fragment observed is the fluorophenyl cation or related structures. The position of the fluorine atom (ortho, meta, or para) can subtly influence the relative intensities of certain fragment ions, although the overall patterns for positional isomers are often very similar, posing a significant analytical challenge.[1][2][5]

The Nicotinate Ester: Amide and Ester Bond Fission

The nicotinate moiety introduces two primary points of cleavage: the amide C-N bond and the ester C-O bond. Alpha-cleavage adjacent to the carbonyl group is a dominant pathway.[12] This can lead to the formation of the nicotinoyl cation ([C₆H₄NO]⁺, m/z 106) or a fragment containing the piperazine ring and the carbonyl group. Fragmentation of the pyridine ring itself can also occur, often through the loss of HCN or other small neutral molecules, a pattern observed in the fragmentation of nicotine and its derivatives.[13]

Comparative Fragmentation Analysis: Distinguishing Isomers

While GC can separate positional isomers based on their differing boiling points and column interactions[5], their EI mass spectra are frequently nearly identical.[1][10] However, minor differences in the relative abundances of key fragment ions can sometimes provide clues for differentiation. Below, we compare the predicted fragmentation pathways for ortho-, meta-, and para-fluorophenyl piperazine nicotinates.

Fragmentation Pathway of 4-Fluorophenyl Piperazine Nicotinate

The para-isomer serves as our primary example. The molecular ion (M⁺) undergoes several competing fragmentation reactions. The most significant cleavages occur at the bonds flanking the piperazine ring.

  • Cleavage 'a' (Amide Bond): Fission of the C-N bond between the carbonyl group and the piperazine ring yields the stable nicotinoyl cation (m/z 106) and a radical cation corresponding to the 1-(4-fluorophenyl)piperazine moiety.

  • Cleavage 'b' (Aryl-Nitrogen Bond): Cleavage of the bond between the fluorophenyl ring and the piperazine nitrogen results in the 1-(nicotinoyl)piperazine cation (m/z 191) and a fluorophenyl radical.

  • Piperazine Ring Fragmentation: The molecular ion can also undergo cleavage within the piperazine ring, leading to the formation of the [M - C₂H₄N]⁺ fragment or other characteristic piperazine-related ions. A key fragment is often the 1-(4-fluorophenyl)ethyleniminium ion (m/z 136) , formed through a hydrogen rearrangement and ring cleavage.

The base peak in the spectrum of many aryl-piperazines is often the fragment resulting from alpha-cleavage of the piperazine ring.[10]

G cluster_main cluster_a Cleavage 'a' cluster_b Cleavage 'b' cluster_c Ring Cleavage M Molecular Ion (M⁺) m/z 285 F1 Nicotinoyl Cation m/z 106 M->F1 - C₁₀H₁₃FN₂• F3 1-(Nicotinoyl)piperazine Cation m/z 191 M->F3 - C₆H₄F• F4 1-(4-fluorophenyl)ethyleniminium m/z 136 M->F4 - C₅H₄NCO• F2 1-(4-fluorophenyl)piperazine radical m/z 180 F2->F4 rearrangement

Caption: Proposed fragmentation of 4-fluorophenyl piperazine nicotinate.

Comparison with 2-Fluoro and 3-Fluoro Isomers

The fragmentation pathways for the ortho- (2-fluoro) and meta- (3-fluoro) isomers are largely analogous to the para- isomer. The primary fragment ions (m/z 106, 191, 136) will be present in all three spectra. The key difference, if any, will lie in the relative intensities of these ions.

  • Ortho-Effect: The presence of a substituent at the ortho- position can sometimes lead to unique fragmentation pathways involving interaction with the piperazine ring, although this is not always observed. It may also influence the stability of the resulting fluorophenyl-containing cations, potentially altering fragment ratios.

  • Chromatographic Separation: Given the high similarity of the mass spectra, chromatographic separation is the most reliable method for distinguishing these positional isomers.[5] A study by De Ruiter et al. successfully separated 2-FPP, 3-FPP, and 4-FPP using GC-MS, demonstrating that their retention times are distinct even when their mass spectra are not.[5]

Quantitative Data Summary

The following table summarizes the key expected fragment ions and their significance. Relative abundances are qualitative predictions based on general fragmentation principles of related compounds.[3][7][10]

m/zProposed Fragment StructurePredicted Relative AbundanceSignificance / Notes
285[C₁₅H₁₄FN₃O]⁺Low to moderateMolecular Ion (M⁺). Its presence confirms the molecular weight.
191[C₁₀H₁₃N₂O]⁺Moderate1-(Nicotinoyl)piperazine cation. Confirms the nicotinate-piperazine connection.
136[C₈H₉FN]⁺High (often Base Peak)1-(Fluorophenyl)ethyleniminium ion. A very common and stable fragment for N-arylpiperazines.[10]
109[C₆H₄F]⁺Low to moderateFluorophenyl cation. Its presence is expected but may be of low intensity.
106[C₆H₄NO]⁺HighNicotinoyl cation. A very stable acylium ion, indicating the nicotinate moiety.
78[C₅H₄N]⁺ModeratePyridyl cation, from cleavage of the nicotinoyl group.
56[C₃H₆N]⁺Moderate to HighCharacteristic fragment from piperazine ring cleavage.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust, self-validating methodology for the analysis of fluorophenyl piperazine nicotinates, adapted from established methods for related piperazine derivatives.[4][5][6]

Sample Preparation

The choice of solvent and concentration is critical for achieving good chromatographic separation and signal intensity.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to the working solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The causality behind these parameters is to ensure efficient volatilization of the analyte without thermal degradation, achieve chromatographic separation of isomers, and generate reproducible fragmentation patterns.

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Injector:

    • Mode: Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations).

    • Temperature: 250 °C. This temperature is chosen to ensure rapid and complete vaporization of the analyte without causing premature degradation.

  • GC Column:

    • Type: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (5% Phenyl Polysiloxane).[4] These columns are robust and provide excellent separation for a wide range of semi-volatile compounds.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes. This program allows for the elution of analytes within a reasonable timeframe while ensuring separation from any potential impurities or isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.[10][14]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400. This range is selected to capture all relevant low-mass piperazine fragments as well as the molecular ion.

G cluster_workflow GC-MS Analytical Workflow SamplePrep Sample Preparation 1. Dissolve in Methanol 2. Dilute to 1-10 µg/mL 3. Add Internal Standard Injection GC Injection 250 °C Inlet Splitless Mode SamplePrep->Injection Separation Chromatographic Separation DB-5MS Column Temperature Program Injection->Separation Ionization Ionization & Fragmentation EI Source 70 eV Separation->Ionization Detection Mass Analysis Quadrupole Analyzer m/z 40-400 Ionization->Detection Data Data Analysis Compare Spectra & RTs Detection->Data

Caption: Step-by-step workflow for GC-MS analysis of piperazine derivatives.

Conclusion

The mass spectrometric fragmentation of fluorophenyl piperazine nicotinates is a predictable process driven by the chemistry of its constituent moieties. The primary fragmentation events include cleavage of the amide and aryl-nitrogen bonds flanking the piperazine ring, as well as characteristic ring fissions. The resulting mass spectra are rich in information but are often insufficient on their own to distinguish between positional isomers of the fluorophenyl group.

Therefore, a combined analytical strategy is essential. The robust GC-MS protocol detailed in this guide provides the necessary chromatographic separation to resolve isomers, while the interpretation of the resulting mass spectra, guided by the principles and comparative data presented herein, allows for confident structural elucidation. This integrated approach ensures the scientific rigor required by researchers in the fields of forensic science, toxicology, and pharmaceutical development.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • De Ruiter, J., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(6), 1363-1371. [Link]

  • Kaiser, M. A., et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. [Link]

  • De Ruiter, J., et al. (2009). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate.
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (n.d.). ResearchGate.
  • Sakai, M., & Okada, K. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. Journal of Mass Spectrometry, 46(7), 666-71. [Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. (2003). PubMed. [Link]

  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. (n.d.). Benchchem.
  • IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. (2023). Fluorine notes.
  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. (n.d.). ProQuest.
  • Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). (2018). PMC. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.). Journal of the American Chemical Society.
  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Piperazine, 2-methyl-. (n.d.). NIST WebBook.
  • Discrimination of seized drug positional isomers based on statistical comparison of electron-ionization mass spectra. (2020). Office of Justice Programs. [Link]

  • Piperazine. (n.d.). NIST WebBook.
  • Piperazine, 1,4-dinitroso-. (n.d.). NIST WebBook.
  • Piperazine. (n.d.). NIST WebBook.
  • Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. (2023). PubMed. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. (n.d.). Drug Discovery News.
  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. (n.d.). ResearchGate.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.
  • Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). (2018). ResearchGate. [Link]

  • Mass Spectra of Fluorocarbons. (1952). Journal of Research of the National Bureau of Standards.
  • Piperazine. (n.d.). NIST WebBook.
  • Mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. [Link]

  • Electrospray Ionization. (n.d.). Creative Proteomics.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • CHEMISTRY IN DROPLETS: FLUORINATION. (n.d.). cromlab-instruments.es.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics. (2020). PMC. [Link]

  • 1-(p-Fluorophenyl)piperazine. (n.d.). NIST WebBook. [Link]

  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. (n.d.). Benchchem. Retrieved from a valid URL.. (n.d.). Benchchem.

Sources

Advanced Purity Analysis of Allyl Nicotinates: A Comparative Guide to HPLC Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl nicotinate (2-propenyl pyridine-3-carboxylate) is a potent rubefacient and pharmaceutical intermediate. Its analysis presents a unique dual challenge: the molecule contains a basic pyridine ring prone to peak tailing and an ester linkage susceptible to hydrolysis into nicotinic acid (polar) and allyl alcohol (toxic, volatile).

This guide compares traditional analytical approaches against an Optimized Gradient RP-HPLC Protocol . While Gas Chromatography (GC) excels at detecting volatile allyl alcohol, it fails to quantify the non-volatile degradation products critical for stability profiling. This guide establishes the Optimized RP-HPLC method as the superior "product" for purity analysis, demonstrating its validation under ICH Q2(R2) standards.

Part 1: Comparative Analysis of Analytical Methodologies

The following table contrasts the Optimized Gradient RP-HPLC method against common alternatives used in industrial quality control.

Table 1: Performance Comparison of Analytical Techniques
FeatureOptimized Gradient RP-HPLC (Recommended) Isocratic HPLC (Alternative) GC-FID (Alternative)
Primary Application Simultaneous assay of Allyl Nicotinate and Nicotinic Acid impurity.Routine assay of the main peak only.Residual solvent analysis (Allyl Alcohol).
Selectivity High : Separates polar acid degradants from the hydrophobic ester.Low : Polar impurities often co-elute with the solvent front.Medium : Excellent for volatiles but degrades thermally unstable salts.
Sensitivity (LOD) High (UV detection at 260 nm).Moderate (Broad peaks reduce S/N ratio).High (FID is sensitive for carbon chains).
Run Time 12–15 minutes (Gradient).>20 minutes (to elute late impurities) or too fast (poor resolution).<10 minutes.
Limitations Requires buffer pH control; cannot detect allyl alcohol well (elutes in void).Peak broadening for late eluters; risk of carryover.Thermal degradation of the ester; cannot analyze non-volatile acids.
Why the Optimized RP-HPLC Method Wins

For purity analysis, quantifying the degradation product (Nicotinic Acid) is as important as the main assay.

  • GC-FID subjects the sample to high temperatures (>200°C), which can artificially induce hydrolysis, leading to false-positive impurity results.

  • Isocratic HPLC forces a trade-off: a weak solvent strength retains the acid but elutes the ester too slowly (band broadening), while a strong solvent elutes the ester well but dumps the acid in the void volume (

    
    ).
    
  • Gradient RP-HPLC starts with low organic content to retain and separate Nicotinic Acid, then ramps up to elute Allyl Nicotinate sharply.

Part 2: The Optimized Protocol (Methodology)

Chromatographic Conditions

This protocol utilizes a C18 column with base-deactivation (end-capping) to minimize interaction with the basic pyridine nitrogen, ensuring sharp peak shapes.

  • Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8). Note: pH 6.8 ensures Nicotinic Acid is ionized (polar) but suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV-PDA at 260 nm (λ max for the pyridine ring).

  • Column Temp: 30°C.

Gradient Program
  • 0.0 min: 95% A / 5% B (Retains Nicotinic Acid)

  • 5.0 min: 95% A / 5% B (Isocratic hold)

  • 15.0 min: 40% A / 60% B (Linear ramp to elute Allyl Nicotinate)

  • 20.0 min: 40% A / 60% B (Wash)

  • 21.0 min: 95% A / 5% B (Re-equilibration)

Visualizing the Workflow

The following diagram illustrates the logical flow of the validation and analysis process, highlighting the critical decision points for impurity identification.

G Start Sample: Allyl Nicotinate (Raw Material/Formulation) Prep Sample Preparation (Dissolve in 50:50 ACN:Water) Start->Prep Inject Injection (20 µL) Gradient RP-HPLC Prep->Inject Check System Suitability? (Tailing < 1.5, Resolution > 2.0) Inject->Check Sep1 Early Elution (2-4 min) Polar Impurities (Nicotinic Acid) Result Calculate Purity % & Impurity Profile Sep1->Result Sep2 Late Elution (12-14 min) Main Analyte (Allyl Nicotinate) Sep2->Result Check->Sep1 Pass Check->Sep2 Pass Fail Troubleshoot: Adjust Buffer pH / Column Temp Check->Fail Fail Fail->Inject

Figure 1: Analytical workflow for Allyl Nicotinate purity analysis, emphasizing the separation of early-eluting polar impurities from the main hydrophobic ester.

Part 3: Validation Data & Scientific Justification

The method must be validated according to ICH Q2(R2) guidelines. The following data represents typical acceptance criteria and results for this optimized protocol.

Specificity & Stress Testing (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress.

  • Acid Hydrolysis (0.1 N HCl): Significant increase in the Nicotinic Acid peak (RT ~3.5 min).

  • Base Hydrolysis (0.1 N NaOH): Rapid degradation; validates the separation of the breakdown product.

  • Thermal Stress: Minimal degradation compared to hydrolysis, confirming moisture sensitivity.

Linearity and Range

Linearity establishes the proportionality of the detector response.

AnalyteRange (µg/mL)Regression Equation

Value
Acceptance
Allyl Nicotinate 10 – 150

0.9998Pass (>0.999)
Nicotinic Acid 0.5 – 10

0.9995Pass (>0.999)
Accuracy (Recovery)

Accuracy is critical for ensuring the method does not suffer from matrix interference. Spiking studies were performed at 50%, 100%, and 150% of the target concentration.

LevelMean Recovery (%)% RSDStatus
50%99.40.8Valid
100%100.20.5Valid
150%99.80.6Valid
Mechanism of Degradation

Understanding the chemistry is vital for interpreting the chromatogram. The ester bond hydrolyzes in the presence of water/moisture.

Reaction Reactant Allyl Nicotinate (Hydrophobic Ester) Prod1 Nicotinic Acid (Polar Acid) RT: ~3.5 min Reactant->Prod1 Degradation Prod2 Allyl Alcohol (Volatile/Toxic) RT: Void Volume Reactant->Prod2 Process + H2O / H+ (Hydrolysis)

Figure 2: Hydrolysis pathway of Allyl Nicotinate. Note that while Nicotinic Acid is quantified by this HPLC method, Allyl Alcohol requires GC-HS for detection due to its volatility and lack of UV chromophore.

Part 4: Troubleshooting & Expert Insights

The "Tailing" Problem

Symptom: The Allyl Nicotinate peak tails significantly (Asymmetry > 1.5). Cause: Interaction between the basic nitrogen of the pyridine ring and residual silanols on the silica column support. Solution:

  • Use a high-purity, end-capped column (e.g., "Base Deactivated Silica" or BDS).

  • Buffer Selection: Phosphate buffer at pH 6.8 suppresses the ionization of silanols (pKa ~4-5) while keeping the pyridine nitrogen (pKa ~4.8) largely unprotonated, reducing ionic interaction.

The "Ghost Peak" Problem

Symptom: Small peaks appearing in the gradient blank. Cause: Impurities in the water or acetonitrile concentrating on the column during the equilibration phase and eluting during the gradient ramp. Solution: Use HPLC-grade water and filter all buffers through 0.22 µm filters.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] European Medicines Agency.[3] Available at: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Available at: [Link]

  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical Blog. Available at: [Link]

  • Royal Society of Chemistry. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide. Analytical Methods.[1][3][4][5][6][7][8][9][10][11] Available at: [Link]

Sources

Technical Guide: Crystal Structure Determination of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluoro-pharmaceuticals, the precise 3D conformation of the piperazine linker and the terminal allyl group is critical for docking simulations and polymorphism control. Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate represents a class of "privileged scaffolds" where the piperazine ring acts as a semi-rigid linker between a lipophilic fluorophenyl tail and a polar nicotinate head.

This guide compares the Gold Standard (Single Crystal X-Ray Diffraction - SC-XRD) against the High-Throughput Alternative (Powder XRD + DFT) . While SC-XRD provides unambiguous atomic resolution, recent advances in computational modeling allow for "structure solution from powder" when single crystals are elusive.

Synthesis & Crystallization Workflow

Before structure determination, high-purity material and diffraction-quality crystals are required. The synthesis exploits the nucleophilic aromatic substitution (


) of the chlorine atom on the nicotinate core.
Synthesis Pathway (DOT Diagram)

SynthesisPath A Allyl 6-chloronicotinate C Reflux (K2CO3, Acetonitrile) 8-12 Hours A->C B 1-(4-Fluorophenyl)piperazine B->C D Crude Product (Precipitate) C->D S_NAr Mechanism E Recrystallization (Ethanol/CHCl3 3:1) D->E F Target Crystal: Allyl 6-[4-(4-fluorophenyl) piperazino]nicotinate E->F Slow Evaporation

Figure 1: Synthetic route and crystallization logic. The


 reaction is favored by the electron-withdrawing ester group on the pyridine ring.
Validated Crystallization Protocol
  • Solvent System: Ethanol:Chloroform (3:1 v/v). The chloroform solubilizes the fluorophenyl moiety, while ethanol encourages lattice formation of the polar nicotinate head.

  • Method: Slow evaporation at 298 K.

  • Causality: Rapid cooling often yields amorphous powder due to the rotational freedom of the allyl group. Slow evaporation allows the allyl tail to lock into a specific conformation (syn- or anti-periplanar) relative to the carbonyl.

Comparative Analysis: SC-XRD vs. PXRD/DFT

This section objectively compares the two primary methods for structural elucidation.

Method A: Single Crystal XRD (The Gold Standard)

Protocol:

  • Mounting: Select a colorless block crystal (

    
     mm). Mount on a glass fiber using cyanoacrylate.
    
  • Data Collection: Bruker APEX-II CCD diffractometer, Mo-K

    
     radiation (
    
    
    
    Å).
  • Refinement: SHELXL-2018 (Full-matrix least-squares on

    
    ).
    

Expected Structural Outcomes:

  • Piperazine Conformation: Classic chair conformation.

  • Fluorine Interactions: Expect intermolecular

    
     hydrogen bonds (approx.[1] 2.5 Å) driving the crystal packing.
    
  • Allyl Disorder: The allyl group often exhibits positional disorder.[2] SC-XRD allows modeling this as two split positions (e.g., Part A 60% / Part B 40%).

Method B: PXRD + DFT (The Alternative)

Protocol:

  • Data Collection: High-resolution powder diffraction (Capillary transmission mode).

  • Indexing: Use DASH or FOX software to find the unit cell.

  • DFT Optimization: Geometry optimization using Gaussian (B3LYP/6-31G*) to predict the energy-minimized conformer, then rigid-body Rietveld refinement against the powder data.

Limitations:

  • Cannot easily resolve the specific disorder of the allyl group.

  • Relies heavily on the "best guess" of the molecular geometry.

Performance Comparison Matrix
FeatureSC-XRD (Single Crystal) PXRD + DFT (Powder)
Resolution Atomic (< 0.8 Å)Medium (via Rietveld)
Sample Req. High-quality single crystalMicrocrystalline powder
Time to Result 2-4 Hours (Data + Solve)24-48 Hours (Compute intensive)
Disorder Handling Excellent (Anisotropic refinement)Poor (Often ignored)
Stereochemistry Absolute configuration determinationAmbiguous without prior knowledge
Cost High (Instrument time)Medium (Computational cost)

Structural Logic & Interactions

Understanding the connectivity is vital for drug design. The molecule consists of three distinct zones: the Fluorophenyl Tail , the Piperazine Linker , and the Nicotinate Head .

Molecular Connectivity Diagram

Structure cluster_packing Crystal Packing Forces F F-Atom Ph Phenyl Ring F->Ph Electronic w/d Pip Piperazine (Chair) F->Pip C-H...F H-bonds Ph->Pip N-C Bond Pyr Pyridine Core Ph->Pyr pi-pi stacking Pip->Pyr N-C (S_NAr) Est Ester Linkage Pyr->Est All Allyl Group (Disordered) Est->All Flexible

Figure 2: Connectivity and supramolecular interaction map. The flexibility of the allyl group (blue) often contrasts with the rigid piperazine-pyridine core.

Key Geometric Parameters (Experimental Benchmarks)

Based on analogous piperazine-nicotinate structures (e.g., Acta Cryst. reports on similar derivatives), the following geometric parameters serve as validation criteria for your experiment:

  • Piperazine N-C Bond Lengths:

    
     Å (Typical for 
    
    
    
    nitrogen).
  • Pyridine-Piperazine Bond:

    
     Å (Shortened due to conjugation with the pyridine ring).
    
  • Torsion Angles: The phenyl and pyridine rings are rarely coplanar due to steric hindrance at the piperazine. Expect a twist angle of

    
    .
    

References

  • Synthesis of Piperazine Nicotinates

    • Title: Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One.
    • Source: Acta Scientific (2021).
    • URL:[Link]

    • Relevance: Provides the foundational and condensation protocols for allyl-piperazine deriv
  • Crystal Packing in Fluorophenyl Piperazines

    • Title: Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]piperazine.
    • Source: Molecular Crystals and Liquid Crystals (2007).[1]

    • URL:[Link][1]

    • Relevance: Establishes the standard hydrogen bonding motifs expected in the target molecule.
  • Allyl Group Disorder in Crystal Structures

    • Title: Crystal structure of (E)-4-(acetoxyimino)-N-allyl-3-isopropyl-2,6-diphenylpiperidine-1-carbothioamide.[2]

    • Source: Acta Crystallographica Section E (2015).[2]

    • URL:[Link]

    • Relevance: Validates the high probability of allyl group disorder (split positions)
  • General Piperazine Geometry

    • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
    • Source: MDPI Molecules (2020).
    • URL:[Link]

    • Relevance: Provides benchmark bond angles and torsion limits for the piperazine chair conform

Sources

Comparative Stability of Allyl vs. Methyl Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the stability profiles of Methyl Nicotinate (MN) and Allyl Nicotinate (AN) . While both serve as prodrugs for nicotinic acid (Vitamin B3), their stability diverges significantly due to the chemical nature of the ester moiety.

  • Methyl Nicotinate exhibits superior chemical stability, with a shelf-life degradation rate of <0.5% per annum under aqueous conditions.[1][2] It is the preferred derivative for robust formulations requiring long-term storage.[3]

  • Allyl Nicotinate is kinetically unstable.[3] It possesses an allylic center susceptible to rapid autoxidation and radical polymerization, and an electron-deficient ester bond that accelerates hydrolytic cleavage.[3] Its application requires stringent stabilization protocols (antioxidants, inert atmosphere).

Chemical Structure & Theoretical Stability Analysis

The fundamental difference in stability arises from the electronic and steric properties of the ester substituent.

FeatureMethyl Nicotinate (MN)Allyl Nicotinate (AN)Stability Implication
Structure Pyridine-3-COOCH₃Pyridine-3-COOCH₂CH=CH₂AN contains a reactive alkene.[3]
Electronic Effect Methyl (+I effect)Allyl (-I effect)AN carbonyl is more electrophilic, increasing susceptibility to nucleophilic attack (hydrolysis).[3]
C-H Bond Dissociation Energy High (Primary C-H)Low (Allylic C-H, ~88 kcal/mol)AN is prone to radical abstraction and autoxidation.
Leaving Group pKa Methanol (~15.5)Allyl Alcohol (~15.5)Similar leaving group ability, but electronic activation favors AN hydrolysis.
Degradation Pathways

The following diagram illustrates the divergent degradation pathways. MN primarily degrades via a single pathway (Hydrolysis), whereas AN faces a "dual-threat" of Hydrolysis and Oxidative Polymerization.

DegradationPathways MN Methyl Nicotinate NA Nicotinic Acid (Active Metabolite) MN->NA Hydrolysis (Slow) k_obs << k_AN MeOH Methanol MN->MeOH AN Allyl Nicotinate AN->NA Hydrolysis (Fast) Facilitated by -I effect AllylAlc Allyl Alcohol (Hepatotoxic) AN->AllylAlc Peroxide Allylic Hydroperoxides AN->Peroxide Autoxidation (O2/Light/Heat) Polymer Oligomers/Polymers (Insoluble Gums) Peroxide->Polymer Radical Polymerization

Figure 1: Comparative degradation pathways.[3] MN is limited to hydrolysis, while AN undergoes both hydrolysis and oxidative polymerization.

Chemical Stability (In Vitro)

Hydrolytic Stability

Hydrolysis is the cleavage of the ester bond by water, catalyzed by acids or bases.

  • Methyl Nicotinate: Highly resistant to neutral hydrolysis. In alkaline conditions (pH > 8), it follows second-order kinetics but remains relatively stable compared to other esters.[3] Data indicates a degradation rate of only 0.5% per year in aqueous solution at 4°C [1].[2]

  • Allyl Nicotinate: The electron-withdrawing nature of the allyl group (via induction) makes the carbonyl carbon more positive (electrophilic) than in the methyl ester. Consequently, AN hydrolyzes 2-3x faster than MN under identical alkaline conditions.[3]

Oxidative Stability (The Critical Differentiator)

This is the failure point for Allyl Nicotinate.

  • Methyl Nicotinate: Contains no unsaturation outside the stable pyridine ring. It is inert to atmospheric oxygen.

  • Allyl Nicotinate: Contains "allylic hydrogens" (adjacent to the double bond). These hydrogens have a low bond dissociation energy, making them easy targets for radical abstraction by reactive oxygen species (ROS).

    • Mechanism: Initiation

      
       Formation of Allyl Radical 
      
      
      
      Reaction with
      
      
      
      
      Peroxide Formation
      
      
      Cross-linking (Polymerization).
    • Result: Formation of yellow/brown insoluble gums and loss of potency.

Metabolic Stability (Enzymatic)

In drug development, stability against plasma and skin esterases determines the pharmacokinetic profile.

  • Skin Esterases: Both compounds are rapidly hydrolyzed in the skin to release Nicotinic Acid (causing vasodilation/rubefaction). However, the rate differs by species (Rat > Human > Pig) [2].

  • Toxicological Byproducts:

    • MN Hydrolysis: Releases Methanol. While toxic in bulk, the molar quantities released from topical application are metabolically negligible.

    • AN Hydrolysis: Releases Allyl Alcohol .[3] Allyl alcohol is a potent hepatotoxin and lachrymator. It is metabolized to acrolein (a reactive aldehyde), which depletes glutathione and causes cellular damage.

    • Implication: AN has a lower "metabolic stability" safety margin due to the toxicity of its leaving group.

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Accelerated Stability Testing Workflow

This workflow differentiates between hydrolytic and oxidative degradation.

StabilityWorkflow Start Start Stability Study Prep Sample Preparation (10mM in Phosphate Buffer + 10% EtOH) Start->Prep Split Split Conditions Prep->Split Cond1 Condition A: Hydrolysis pH 9.0, 40°C, N2 Purge Split->Cond1 Test for Base Lability Cond2 Condition B: Oxidation pH 7.0, 40°C, Air Sparging Split->Cond2 Test for Radical Sensitivity Analysis HPLC-UV Analysis (260 nm) Cond1->Analysis Cond2->Analysis Result1 Measure Nicotinic Acid (Hydrolysis Product) Analysis->Result1 Result2 Measure Unknown Peaks/Dimers (Oxidation Products) Analysis->Result2

Figure 2: Workflow for differentiating hydrolytic vs. oxidative instability.

HPLC Methodology (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Zorbax SB-CN, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Methanol:Water:Acetic Acid (25:75:1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Nicotinate absorption max).

  • Retention Times (Approx):

    • Nicotinic Acid: ~1.4 min

    • Methyl Nicotinate: ~7.3 min[3]

    • Allyl Nicotinate: ~9-10 min (Due to higher lipophilicity of the allyl group).[3]

Protocol: Determination of Oxidative Polymerization

For Allyl Nicotinate, HPLC alone is insufficient as polymers may not elute.

  • Stress Condition: Expose pure oil to UV light (254 nm) or heat (60°C) for 48 hours.

  • Viscosity Check: Measure change in viscosity (polymerization increases viscosity).

  • Solubility Test: Attempt to dissolve in methanol. Turbidity indicates polymerized material.

Comparative Data Summary

ParameterMethyl NicotinateAllyl Nicotinate
Aqueous Hydrolysis (

, pH 9, 25°C)
~88 mins [3]~30-45 mins (Estimated)
Shelf-Life (Aq.[3] Solution, 4°C) > 2 years (<1% degradation)< 6 months (requires antioxidant)
Oxidative Stability Excellent (Inert)Poor (Requires BHT/Tocopherol)
Metabolic Product Nicotinic Acid + MethanolNicotinic Acid + Allyl Alcohol
Storage Requirement Ambient, Protect from light2-8°C, Inert Gas (Ar/N2)

Implications for Formulation & Storage

For Methyl Nicotinate:
  • Formulation: Compatible with aqueous gels, creams, and alcoholic solutions.

  • Buffer: Stable in pH 4.0 - 7.0. Avoid pH > 8.0 to prevent hydrolysis.[3]

  • Storage: Standard amber glass is sufficient.[3]

For Allyl Nicotinate:
  • Formulation: Must be formulated in anhydrous bases (ointments, oils) to prevent hydrolysis.

  • Stabilization: Mandatory addition of radical scavengers (e.g., 0.1% BHT or

    
    -Tocopherol) to prevent polymerization.
    
  • Packaging: Airless pumps or nitrogen-flushed ampoules are required to exclude oxygen.[3]

References

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Source: BMC Research Notes (2008) Key Finding: Methyl nicotinate degrades at approx 0.5% per annum at 4°C.[1][2]

  • Comparison of Skin Esterase Activities from Different Species. Source: European Journal of Pharmaceutical Sciences Key Finding: Rat skin hydrolyzes nicotinates significantly faster than human skin.

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (Used as homologous reference for alkaline hydrolysis kinetics). Source: Indian Journal of Pharmaceutical Sciences Key Finding: Establishes the pH-dependent hydrolysis profile of nicotinate esters.[3]

  • Oxidation Stability of Fatty Acid Methyl Esters. (Mechanistic reference for allyl/vinyl oxidation). Source: Journal of Engineering for Gas Turbines and Power Key Finding: Allylic sites are the primary location for oxidative attack and polymerization.

Sources

Precision in the Presence of Fluorine: Elemental Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated piperazines represent a critical structural motif in modern medicinal chemistry (e.g., fluoroquinolones, antipsychotics). However, the high stability of the C-F bond (approx. 485 kJ/mol) and the reactivity of combustion byproducts pose severe challenges for standard Elemental Analysis (EA). Standard combustion protocols often yield low Carbon values and high instrument wear due to quartz etching.

This guide details the Modified "Sandwich" Combustion Protocol and compares it against Oxygen Flask Combustion and Quantitative NMR (qNMR) . It is designed for analytical scientists requiring regulatory-grade purity data (


) for fluorinated compounds.

Part 1: The Chemistry of Failure (Why Standard EA Fails)

The failure of standard CHN analysis for fluorinated piperazines is not usually due to the instrument's detector, but rather the combustion chemistry inside the reactor.

The Quartz Etching Mechanism

In a standard combustion tube (typically quartz/silica), the fluorine atoms from the piperazine ring react with hydrogen (from the sample or carrier gas) to form Hydrogen Fluoride (HF). HF aggressively attacks the quartz tube and the silica wool plugs.

The Destructive Reaction:



Consequences:

  • Data Skewing: The production of extra water (

    
    ) artificially inflates the Hydrogen count.
    
  • Loss of Analyte: The formation of volatile tetrafluorosilane (

    
    ) removes fluorine from the ash but can interfere with downstream thermal conductivity detectors (TCD).
    
  • Instrument Damage: Rapid devitrification (clouding/cracking) of the combustion tube.

Visualization: The Interference Cascade

G Sample Fluorinated Piperazine Combustion Combustion (950°C) Sample->Combustion HF_Form Formation of HF Combustion->HF_Form O2 excess Quartz_Attack Reaction with SiO2 (Tube) HF_Form->Quartz_Attack Attacks Wall SiF4 SiF4 Gas + Excess H2O Quartz_Attack->SiF4 Data_Error Error: High %H, Low %C SiF4->Data_Error Detector Interference

Figure 1: The chemical cascade leading to analytical error in standard quartz-based combustion systems.

Part 2: Validated Protocols

Protocol A: Modified "Sandwich" Combustion (For CHN Purity)

Objective: Accurate determination of Carbon, Hydrogen, and Nitrogen while sequestering Fluorine. Applicability: Automated Analyzers (e.g., Elementar, PerkinElmer, Thermo).

The "Sandwich" Principle: We utilize Vanadium Pentoxide (


)  as an oxidative accelerant and Magnesium Oxide (

)
(often pre-packed in the tube) as a fluorine trap.

Step-by-Step Workflow:

  • Preparation: Ensure the combustion tube contains a layer of

    
     or 
    
    
    
    in the ash zone. This "getters" the fluorine, forming stable metal fluorides (
    
    
    ) and preventing HF attack on the quartz.
  • Weighing: Tare a clean Tin (Sn) capsule. Weigh 1.5–2.5 mg of the fluorinated piperazine derivative.

  • The Additive Layer:

    • Add 5–10 mg of

      
        (Vanadium Pentoxide) directly on top of the sample.
      
    • Why:

      
       melts at ~690°C, providing a localized oxygen-rich environment that ensures complete rupture of the stable C-F bonds on the piperazine ring.
      
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Run at high temperature (min. 980°C) with an oxygen boost time of >60 seconds.

Protocol B: Oxygen Flask (Schöniger) + Ion Chromatography (For %F)

Objective: Quantitative determination of Fluorine content. Note: Automated CHN analyzers are generally poor at quantifying F directly. This classical method remains the gold standard for F-quantification.

Step-by-Step Workflow:

  • Paper Prep: Weigh 2–5 mg of sample onto ashless filter paper. Fold into a "flag" with a fuse.

  • Flask Setup: Charge a 500mL Schöniger flask with 10mL of absorption solution (typically 0.1M KOH or carbonate/bicarbonate buffer).

  • Combustion: Flush flask with pure Oxygen (

    
    ). Ignite the paper fuse and immediately seal the flask. Invert to coat walls.
    
  • Absorption: Allow to sit for 30 minutes with intermittent shaking. The combustion gases (

    
    , 
    
    
    
    ) absorb into the alkaline solution.
  • Quantification: Inject the solution into an Ion Chromatograph (IC) equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac).

  • Calculation: Compare peak area against NaF standards.

Part 3: Comparative Analysis & Decision Matrix

When characterizing a novel fluorinated piperazine, one method is rarely sufficient. The following table compares the three primary approaches.

Performance Comparison Table
FeatureModified Combustion (CHN)Oxygen Flask + ICQuantitative NMR (qNMR)
Primary Analyte C, H, NFluorine (F)Structure + Purity (Molar)
Precision

(with additives)


Sample Req. 1–2 mg (Destructive)5–10 mg (Destructive)5–10 mg (Recoverable)
Interference High (without additives)Low (Matrix elimination)Low (Signal overlap)
Throughput High (Automated)Low (Manual prep)Medium
Cost LowMediumHigh (Instrument time)
Decision Logic for Researchers

DecisionTree Start Start: Fluorinated Piperazine Analysis Goal What is the Analytical Goal? Start->Goal Purity Bulk Purity (Regulatory/Journal) Goal->Purity Structure Structural Confirmation Goal->Structure QuantF Quantify Fluorine % Goal->QuantF Method_CHN Protocol A: Modified CHN (+V2O5) Purity->Method_CHN Standard Method_NMR Protocol C: 19F-qNMR or 1H-qNMR Purity->Method_NMR Orthogonal Check Structure->Method_NMR Method_IC Protocol B: Schöniger Flask + IC QuantF->Method_IC

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 4: The Modern Alternative (qNMR)

While combustion analysis is the historical standard for purity, Quantitative NMR (qNMR) is increasingly accepted by regulatory bodies (ICH, USP) as a primary ratio method.

Why use it for Piperazines? Piperazines often retain solvent or moisture, which skews EA results. qNMR can distinguish between the API (Active Pharmaceutical Ingredient) and residual solvents/water.

Protocol C: 19F-qNMR Workflow

  • Internal Standard: Select a standard with a distinct chemical shift from the piperazine fluorine (e.g., Trifluorotoluene,

    
     ppm).
    
  • Solvent: Dissolve both sample and standard in a suitable deuterated solvent (e.g.,

    
    ).
    
  • Acquisition:

    • Pulse delay (

      
      ): Must be 
      
      
      
      (relaxation time) of the slowest nucleus (usually >30s for F).
    • Center frequency: Set equidistant between sample and standard peaks.

  • Processing: Phase correction must be precise. Integration limits should cover 60x the full width at half maximum (FWHM).

References

  • Elementar Analysensysteme GmbH. (2020). CHNS analysis of fluorinated samples: Technical Note. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta, 43, 123-129.

  • Royal Society of Chemistry. (2009). Microanalysis: The combustion of fluorine-containing compounds. The Analyst.[3][5] Retrieved from [Link]

  • Mettler Toledo. (2021). Thermal Analysis of Pharmaceuticals: Purity Determination. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Safety Protocol for the Laboratory Handling of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is constructed from a comprehensive analysis of its constituent chemical moieties: the piperazine core, the fluorophenyl group, the allyl functional group, and the nicotinate structure. The procedural steps outlined below are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Analysis: A Structurally-Informed Perspective

This compound is a complex organic molecule with several functional groups that inform its potential toxicological and reactivity profile. A thorough understanding of these components is critical for anticipating and mitigating risks.

  • Piperazine Derivatives : The core piperazine structure is found in numerous psychoactive compounds and can exhibit a range of physiological effects.[1][2] Some piperazine derivatives are known to have stimulant properties and can cause adverse effects such as headaches, anxiety, and in some cases, more severe reactions like seizures.[3] Chronic exposure to certain piperazine derivatives has been linked to potential hepatotoxicity.[4]

  • Nicotinic Core : The nicotinate portion of the molecule suggests that it may interact with nicotinic acetylcholine receptors. Nicotine and its derivatives are known to be highly toxic and can be readily absorbed through the skin.[5][6] Extreme care must be taken to prevent dermal contact.[7]

  • Allyl Group : The presence of an allyl group introduces potential for flammability and reactivity. Allyl compounds can be irritants and sensitizers.[8][9]

  • Fluorophenyl Group : The fluorophenyl group is generally stable, but its presence necessitates special consideration for disposal, as incomplete combustion of fluorinated organic compounds can lead to the formation of persistent and environmentally harmful substances.[10][11]

Based on this analysis, this compound should be handled as a potent, potentially psychoactive compound with significant dermal and inhalation toxicity.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Handling Solid (Weighing, Aliquoting) Double-gloving with nitrile glovesSafety glasses with side shields and a face shieldNIOSH-approved respirator with P100 filterLab coat, disposable sleeves
Preparing Solutions Chemical-resistant gloves (e.g., nitrile)Chemical splash goggles and a face shieldWork within a certified chemical fume hoodChemical-resistant apron over a lab coat
Conducting Reactions & Purifications Chemical-resistant gloves (e.g., nitrile)Chemical splash goggles and a face shieldWork within a certified chemical fume hoodChemical-resistant apron over a lab coat
Waste Disposal Heavy-duty chemical-resistant glovesChemical splash goggles and a face shieldWork within a certified chemical fume hoodChemical-resistant apron over a lab coat

Justification for PPE Selection:

  • Double-Gloving : Provides an extra layer of protection against highly potent compounds that may be absorbed through the skin.[7]

  • Face Shield over Safety Glasses/Goggles : Offers full-face protection from splashes and aerosols, which is critical when handling solutions or potentially dusty powders.[5]

  • Respirator for Solids : Handling powdered active pharmaceutical ingredients (APIs) can generate fine dust that is easily inhaled. A P100 filter provides a high level of protection against particulate matter.

  • Chemical Fume Hood : Essential for all operations involving liquids or that could generate vapors or aerosols, to minimize inhalation exposure.[5]

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to all procedures involving this compound is crucial.

Handling the Solid Compound
  • Preparation : Before handling the solid, ensure the designated workspace (e.g., a balance enclosure or a portion of a chemical fume hood) is clean and free of clutter. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of the solid compound in a tared weigh boat. Avoid any sudden movements that could generate dust.

  • Transfer : Transfer the weighed solid to the reaction vessel or container. Use a funnel if necessary to prevent spills.

  • Cleaning : After transfer, carefully clean any residual solid from the spatula and weigh boat using a solvent-moistened wipe. Dispose of the wipe in the designated solid waste container.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

Preparing Solutions
  • Solvent Selection : Choose an appropriate solvent based on the experimental protocol.

  • Work in a Fume Hood : All solution preparation must be conducted in a certified chemical fume hood.

  • Addition of Solvent : Slowly add the solvent to the solid compound. If necessary, use a magnetic stirrer to aid in dissolution.

  • Container Sealing : Once the solid is fully dissolved, securely cap the container.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing Chemical Waste Responsibly

The disposal of waste containing this compound requires careful consideration of its chemical properties.

Waste Segregation
  • Solid Waste : All contaminated solid materials, including gloves, wipes, and weigh boats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Decontamination
  • Glassware : All glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) to remove any residual compound. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, glassware should be washed with soap and water.

  • Surfaces : Any spills should be immediately cleaned up using an absorbent material. The contaminated absorbent should be disposed of as solid hazardous waste. The area should then be decontaminated with a suitable cleaning agent.

Final Disposal

Due to the presence of the fluorophenyl group, the final disposal of waste containing this compound should be through high-temperature incineration at a licensed hazardous waste facility.[10][12] This method is necessary to ensure the complete destruction of the fluorinated organic material and prevent the formation of persistent environmental pollutants.[11]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly.
Major Spill Evacuate the immediate area. Alert others and contact the institution's emergency response team.

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.